Rivularin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-12-6-4-5-9(19)16(12)13-7-10(20)15-11(21)8-14(23-2)17(24-3)18(15)25-13/h4-8,19,21H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMNRCWUEDWTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rivularin Flavone: A Comprehensive Technical Overview of its Chemical Structure, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivularin flavone, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth analysis of the chemical structure of this compound flavone, alongside a summary of its known biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document synthesizes available data, details relevant signaling pathways, and presents standardized experimental protocols to facilitate further research and development.
Chemical Structure and Properties
This compound flavone, also known as Skullcapflavone II, is a distinct member of the flavone subclass of flavonoids. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Systematic Name: 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one[1]
Table 1: Chemical Identifiers and Properties of this compound Flavone
| Identifier/Property | Value | Reference |
| IUPAC Name | 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one | [1] |
| Molecular Formula | C₁₈H₁₆O₇ | [2] |
| Molecular Weight | 344.32 g/mol | [2] |
| CAS Number | 70028-59-0 | [3] |
| Canonical SMILES | COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O | |
| InChI Key | IYMNRCWUEDWTPE-UHFFFAOYSA-N | |
| Physical Description | Yellow powder | |
| Melting Point | 250-253 °C | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
The core structure of this compound flavone is the characteristic C6-C3-C6 flavone backbone, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C). Key structural features include hydroxyl groups at positions 5 and 2', and methoxy groups at positions 6', 7, and 8. These substitutions significantly influence its physicochemical properties and biological activity.
Biological Activities and Signaling Pathways
While specific quantitative data for this compound flavone is limited in publicly available literature, the broader class of flavones has been extensively studied, providing a strong basis for inferring its potential biological activities and mechanisms of action. Flavones are known to exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Flavones, as a class, are recognized for their potential to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis. The anticancer effects of flavones are often attributed to their ability to modulate key signaling pathways involved in tumorigenesis.
Signaling Pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Flavonoids can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway can lead to decreased expression of anti-apoptotic proteins and increased sensitivity of cancer cells to apoptotic stimuli.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in regulating cell growth, differentiation, and apoptosis. Flavones have been shown to modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, thereby influencing cancer cell fate.
Logical Flow of Anticancer Mechanism:
Anti-inflammatory Activity
Inflammation is a key process in many chronic diseases. Flavonoids are well-documented for their anti-inflammatory properties.
Signaling Pathways:
-
NF-κB Pathway: As in cancer, the inhibition of the NF-κB pathway is a primary mechanism for the anti-inflammatory effects of flavonoids. By blocking NF-κB activation, flavonoids can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
MAPK Pathway: Flavonoids can also suppress inflammatory responses by modulating the MAPK signaling pathway, which is involved in the production of inflammatory mediators.
Antimicrobial Activity
Flavonoids have demonstrated activity against a broad spectrum of microorganisms, including bacteria and fungi. Their mechanisms of action are multifaceted and can include inhibition of microbial enzymes, disruption of cell membrane function, and interference with nucleic acid synthesis.
Table 2: General Antimicrobial Activity of Flavones
| Microbial Type | General Mechanism of Action | Key Flavonoid Examples |
| Gram-positive bacteria | Inhibition of DNA gyrase, disruption of cytoplasmic membrane function | Quercetin, Sophoraflavone G |
| Gram-negative bacteria | Inhibition of energy metabolism | Licochalcones A and C |
| Fungi | Disruption of cell membrane integrity | Various flavones and flavonols |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound flavone are crucial for standardized and reproducible research. The following sections outline general methodologies for assessing its anticancer, anti-inflammatory, and antimicrobial activities.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Workflow for MTT Assay:
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound flavone (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound flavone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound flavone in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound flavone presents a promising scaffold for the development of novel therapeutic agents. Its chemical structure, rich in hydroxyl and methoxy functional groups, suggests a high potential for biological activity. While data specific to this compound flavone is still emerging, the extensive research on the flavone class provides a strong rationale for its further investigation as an anticancer, anti-inflammatory, and antimicrobial agent.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the specific IC50 and MIC values of this compound flavone against a wide range of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound flavone.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound flavone in preclinical animal models.
-
Structural Optimization: Synthesizing analogs of this compound flavone to improve its potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound flavone.
References
- 1. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proinflammatory Pathways: The Modulation by Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
Rivularin A: A Technical Guide to its Marine Origins and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivularin A, a polybrominated C3'-N1 bisindole alkaloid, is a marine-derived natural product with demonstrated cytotoxic activity. This technical guide provides a comprehensive overview of the known marine natural sources of this compound A, detailing available data on its isolation and potential biological activities. This document is intended to serve as a resource for researchers in marine natural products, oncology, and drug discovery, facilitating further investigation into the therapeutic potential of this unique alkaloid.
Introduction
Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, alkaloids represent a significant class of compounds with a broad range of pharmacological properties. This compound A, a notable example, has been identified from both cyanobacteria and marine gastropods. Its chemical structure, characterized by a polybrominated bisindole core, suggests a potential for potent biological activity, which has been validated by initial cytotoxic studies. This guide synthesizes the current knowledge on the natural sources, isolation, and prospective mechanistic pathways of this compound A.
Marine Natural Sources of this compound A
To date, this compound A has been isolated from two distinct marine organisms: a cyanobacterium and a sea snail. The identification from both a primary producer and a consumer suggests potential bioaccumulation or symbiotic relationships, which are common in marine ecosystems.
Cyanobacterium: Rivularia firma
The primary identified source of this compound A is the marine cyanobacterium Rivularia firma.[1] This species is a member of the family Rivulariaceae and is known to produce a variety of bioactive secondary metabolites. The production of halogenated alkaloids like this compound A is a characteristic feature of some marine cyanobacteria, which utilize dissolved halides from seawater in their biosynthetic pathways.
Sea Snail: Monodonta labio
This compound A has also been isolated from the Vietnamese sea snail Monodonta labio. It is plausible that the presence of this compound A in this gastropod is a result of its diet, which may include cyanobacteria such as Rivularia firma or other organisms that harbor this alkaloid. This highlights the importance of considering the marine food web when tracing the origin of natural products.
Quantitative Data
Detailed quantitative yield data for the isolation of this compound A from its natural sources is not extensively reported in the available literature. Further studies are required to establish the typical concentration of this compound A in both Rivularia firma and Monodonta labio to assess the feasibility of natural sourcing for research and development purposes.
Experimental Protocols for Isolation
While specific, detailed protocols for the extraction and purification of this compound A are not fully detailed in the public domain, a general workflow can be inferred from standard practices in marine natural product chemistry. The following represents a generalized experimental approach.
General Workflow for Isolation of this compound A
Caption: Generalized workflow for the isolation of this compound A.
Sample Collection and Preparation
The marine organism (Rivularia firma or Monodonta labio) is collected from its natural habitat. The collected biomass is then lyophilized (freeze-dried) to remove water and ground into a fine powder to increase the surface area for efficient extraction.
Extraction
The dried, powdered biomass is subjected to solvent extraction, typically using a mixture of polar and non-polar solvents such as methanol (MeOH) and dichloromethane (CH2Cl2). This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
Purification
The crude extract is then subjected to a series of purification steps. This usually begins with solvent-solvent partitioning to separate compounds based on their polarity. Further purification is achieved through various chromatographic techniques. Column chromatography using a stationary phase like silica gel is a common initial step. The fractions containing the compound of interest are then typically subjected to high-performance liquid chromatography (HPLC), often with a reversed-phase column, to isolate pure this compound A.
Structure Elucidation
The structure of the isolated pure compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR experiments) and Mass Spectrometry (MS).
Biological Activity and Potential Signaling Pathways
Preliminary studies have demonstrated that this compound A exhibits cytotoxic activity against cancer cell lines. While the specific molecular targets and signaling pathways of this compound A have not yet been elucidated, its cytotoxic nature suggests that it may induce apoptosis (programmed cell death).
Hypothetical Apoptotic Signaling Pathway
Based on the known mechanisms of other cytotoxic marine alkaloids, a hypothetical signaling pathway for this compound A-induced apoptosis can be proposed. This pathway likely involves the activation of caspases, a family of proteases that are central to the execution of apoptosis. The initiation of apoptosis could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: Hypothetical apoptotic pathways induced by this compound A.
Further research is necessary to identify the specific protein interactions and downstream signaling events modulated by this compound A. Investigating its effects on key apoptotic regulators such as the Bcl-2 family of proteins and the activation of specific caspases will be crucial in delineating its precise mechanism of action.
Conclusion and Future Directions
This compound A is a promising marine alkaloid with demonstrated cytotoxic properties. Its availability from both a primary producer and a consumer in the marine environment presents interesting ecological and biosynthetic questions. For drug development professionals, the potent bioactivity of this compound A warrants further investigation. Future research should focus on:
-
Quantitative Analysis: Determining the yield of this compound A from Rivularia firma and Monodonta labio to assess the sustainability of natural sourcing.
-
Total Synthesis: Developing an efficient total synthesis of this compound A to provide a sustainable supply for extensive biological testing and structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound A to understand its cytotoxic effects at a molecular level.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound A in preclinical animal models of cancer.
The exploration of this compound A's full therapeutic potential is still in its nascent stages. The information compiled in this guide aims to provide a solid foundation for researchers to build upon, ultimately contributing to the development of new and effective therapeutic agents from the vast chemical diversity of the marine world.
References
The Putative Biosynthesis of Rivularin in Leptocarpha rivularis: A Technical Guide
Disclaimer: The complete biosynthetic pathway of Rivularin in Leptocarpha rivularis has not been fully elucidated in publicly available scientific literature. The chemical structure of this compound from this specific plant source is not definitively established, preventing a precise depiction of its biosynthesis. This guide, therefore, presents a putative pathway based on the well-characterized biosynthesis of related sesquiterpene lactones, particularly Leptocarpin, which is the major sesquiterpene lactone co-occurring with this compound in L. rivularis.
Introduction
Leptocarpha rivularis DC., a member of the Asteraceae family, is a plant rich in bioactive secondary metabolites, most notably sesquiterpene lactones (STLs). Among these, Leptocarpin is the most abundant, accompanied by smaller quantities of this compound and 17,18-dihydroleptocarpin. STLs are a diverse group of C15 terpenoids known for a wide range of biological activities, making their biosynthetic pathways a subject of significant interest for researchers in natural product chemistry, drug discovery, and metabolic engineering.
This technical guide provides an in-depth overview of the proposed biosynthetic pathway leading to the heliangolide-type STL scaffold found in L. rivularis, using Leptocarpin as a primary example. It outlines the key enzymatic steps, from central carbon metabolism to the formation of complex, decorated STLs. Furthermore, this document details generalized experimental protocols for the elucidation of such pathways and presents the information in a structured format for researchers, scientists, and drug development professionals.
Proposed Biosynthesis of the Heliangolide Scaffold
The biosynthesis of STLs is a multi-step process involving enzymes from several families, primarily terpene synthases and cytochrome P450 monooxygenases (CYPs). The pathway can be broadly divided into three stages: the formation of the universal C15 precursor, the synthesis of the core sesquiterpene skeleton, and the decoration of this skeleton to yield the final diverse products.
Formation of the C15 Precursor: Farnesyl Pyrophosphate (FPP)
The journey to this compound begins with the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP). FPP is synthesized via the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. These pathways convert simple sugars into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). FPP synthase then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 FPP.
Formation of the Germacranolide Skeleton
The first committed step in the biosynthesis of most STLs in the Asteraceae family is the cyclization of FPP.[1][2][3]
-
FPP to Germacrene A: A sesquiterpene synthase, specifically a germacrene A synthase (GAS), catalyzes the cyclization of FPP to form the germacrene A skeleton.[1][2] This reaction is a critical branch point, diverting carbon flux towards the synthesis of germacranolide-derived STLs.
-
Oxidation of Germacrene A: The germacrene A molecule then undergoes a series of oxidative modifications catalyzed by a cytochrome P450 enzyme of the CYP71AV subfamily, known as germacrene A oxidase (GAO). This enzyme performs a three-step oxidation of the isopropenyl side chain to a carboxyl group, proceeding through germacrene A alcohol and germacrene A aldehyde to yield germacrene A acid.
Formation of the Lactone Ring and Heliangolide Core
The formation of the characteristic lactone ring is another key step, typically catalyzed by a CYP enzyme.
-
Hydroxylation and Lactonization: Germacrene A acid is hydroxylated at the C6 position by a costunolide synthase (COS), a CYP of the CYP71BL subfamily. This 6α-hydroxylated intermediate then spontaneously undergoes lactonization to form the stable γ-lactone ring, resulting in the formation of costunolide, a common precursor for many STLs.
-
Formation of the Heliangolide Skeleton: Leptocarpin and, presumably, this compound belong to the heliangolide class of STLs. The biosynthesis of this skeleton from a germacranolide like costunolide likely involves further enzymatic modifications, such as hydroxylation and acylation, although the exact sequence and enzymes are not fully characterized for Leptocarpin.
Putative Final Steps to Leptocarpin, 17,18-Dihydroleptocarpin, and this compound
The final steps in the biosynthesis involve a series of "decorating" reactions that add functional groups to the heliangolide scaffold, leading to the specific STLs found in L. rivularis. These reactions are typically catalyzed by enzymes such as hydroxylases, acyltransferases, and reductases.
-
Leptocarpin: The formation of Leptocarpin from a costunolide-like precursor would require several additional steps, including hydroxylations and the addition of an angelic acid ester group, catalyzed by specific acyltransferases.
-
17,18-Dihydroleptocarpin: As the name suggests, this compound is a reduced form of Leptocarpin. Its formation likely involves the action of a reductase enzyme that saturates a double bond in the Leptocarpin molecule.
-
This compound (Hypothetical): Without the definitive structure of this compound from L. rivularis, its biosynthesis from the common heliangolide precursor remains speculative. It is likely formed through a series of enzymatic modifications similar to those for Leptocarpin, potentially involving different hydroxylation patterns, acylations, or other modifications catalyzed by specific tailoring enzymes.
Quantitative Data Summary
There is a lack of specific quantitative data, such as enzyme kinetics or metabolite concentrations, for the biosynthetic pathway of this compound in the scientific literature. The following table summarizes the key components of the proposed general pathway.
| Intermediate/Product | Enzyme Class | Enzyme Name (General) | Substrate | Cofactors (Typical) |
| Farnesyl Pyrophosphate (FPP) | Prenyltransferase | FPP Synthase (FPPS) | IPP, DMAPP | Mg2+ |
| Germacrene A | Sesquiterpene Synthase | Germacrene A Synthase (GAS) | FPP | Mg2+, Mn2+ |
| Germacrene A Acid | Cytochrome P450 | Germacrene A Oxidase (GAO) | Germacrene A | NADPH, O2 |
| Costunolide | Cytochrome P450 | Costunolide Synthase (COS) | Germacrene A Acid | NADPH, O2 |
| Heliangolide Precursors | Cytochrome P450, etc. | Hydroxylases, etc. | Costunolide | NADPH, O2 |
| Leptocarpin | Acyltransferase | Acyltransferase | Heliangolide Precursor, Acyl-CoA | - |
| 17,18-Dihydroleptocarpin | Reductase | Reductase | Leptocarpin | NADPH |
| This compound (Putative) | Various | Hydroxylases, Acyltransferases, etc. | Heliangolide Precursor | Various |
Experimental Protocols for Pathway Elucidation
The elucidation of a biosynthetic pathway for a plant secondary metabolite like this compound involves a multi-pronged approach combining analytical chemistry, biochemistry, and molecular biology.
Isolation and Structure Elucidation of Intermediates
-
Extraction: Plant material (e.g., leaves, flowers) is harvested, freeze-dried, and ground. The metabolites are extracted using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques, such as column chromatography (CC) over silica gel or Sephadex, and high-performance liquid chromatography (HPLC), to isolate pure compounds.
-
Structure Determination: The structure of isolated compounds is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS), often coupled with gas or liquid chromatography (GC-MS, LC-MS).
Enzyme Assays
-
Crude Protein Extraction: Plant tissues are ground in liquid nitrogen, and soluble proteins are extracted using a buffer containing stabilizing agents.
-
In Vitro Assays: The crude protein extract is incubated with a putative substrate (e.g., FPP, germacrene A) and necessary cofactors (e.g., NADPH, Mg2+). The reaction products are then extracted and analyzed by GC-MS or LC-MS to detect the formation of the expected product.
-
Recombinant Enzyme Assays: Candidate genes are cloned and expressed in a heterologous host (e.g., E. coli, yeast). The purified recombinant enzyme is then used in in vitro assays to confirm its specific catalytic activity.
Gene Identification and Functional Characterization
-
Transcriptome Analysis: RNA is extracted from tissues actively producing the target compounds. High-throughput sequencing (RNA-seq) is performed to generate a transcriptome. By comparing the transcriptomes of high-producing and low-producing tissues or plants, candidate genes that are highly expressed in the high-producing samples can be identified.
-
Gene Cloning: Candidate genes are amplified from cDNA using PCR and cloned into expression vectors.
-
Functional Characterization: The function of candidate genes is confirmed by expressing them in a heterologous system (e.g., Nicotiana benthamiana or yeast) that is engineered to produce the substrate. The accumulation of the expected product confirms the function of the enzyme encoded by the gene.
Visualizations
Proposed Biosynthetic Pathway of Heliangolides in Leptocarpha rivularis
References
An In-depth Technical Guide to the Physical and Chemical Properties of Rivularin Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The term "Rivularin" is applied to several distinct classes of natural products isolated from cyanobacteria of the genus Rivularia and other sources. This guide clarifies the ambiguity surrounding the name and provides a detailed technical overview of the known physical, chemical, and biological properties of the two primary, well-documented classes of compounds referred to as this compound: a flavone, more commonly known as Skullcapflavone, and a series of brominated indoles, exemplified by this compound A. A third compound, a sterol with the molecular formula C23H32O5, is mentioned in some databases but is not well-documented in the scientific literature and will therefore not be a primary focus of this guide. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental protocols, and visualizations of relevant biological pathways.
Disambiguation of "this compound"
Initial investigations into "this compound" compounds reveal a nomenclatural ambiguity. The name has been associated with at least two distinct chemical scaffolds:
-
This compound (flavone): This compound is identical to Skullcapflavone, a flavonoid also isolated from plants such as Scutellaria baicalensis.
-
This compound (brominated indoles): This class includes compounds like this compound A, which are characterized by a polybrominated indole structure.
Due to this ambiguity, it is crucial for researchers to specify the chemical class when referring to "this compound" to avoid confusion.
This compound (Flavone) / Skullcapflavone
Skullcapflavone is a flavonoid that has been isolated from various natural sources, including the cyanobacterium Rivularia sp. and the plant Scutellaria baicalensis. It has garnered significant interest for its potential therapeutic properties.
Physical and Chemical Properties
The physical and chemical properties of Skullcapflavone are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H16O7 | --INVALID-LINK-- |
| Molecular Weight | 344.3 g/mol | --INVALID-LINK-- |
| IUPAC Name | 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one | --INVALID-LINK-- |
| CAS Number | 70028-59-0 | --INVALID-LINK-- |
| Appearance | Yellow solid (predicted) | |
| Melting Point | 250-253 °C | |
| Solubility | Soluble in methanol, dimethyl sulfoxide. | |
| logP | 2.9 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 7 | --INVALID-LINK-- |
Experimental Protocols
The following protocol is a representative method for the isolation of Skullcapflavone from the roots of Scutellaria baicalensis.
Detailed Steps:
-
Extraction:
-
Dried and powdered roots of S. baicalensis are subjected to extraction with 95% ethanol using a Soxhlet apparatus for 2 hours.
-
The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Purification:
-
The crude extract is suspended in water and partitioned with ethyl acetate.
-
The ethyl acetate fraction, which contains the flavonoids, is collected and concentrated.
-
This fraction is then subjected to silica gel column chromatography.
-
The column is eluted with a gradient of chloroform-methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of Skullcapflavone.
-
Fractions containing the pure compound are combined and the solvent is evaporated.
-
The resulting solid is recrystallized from methanol to yield pure Skullcapflavone.
-
Biological Activity and Signaling Pathways
Skullcapflavone has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanisms of action often involve the modulation of key signaling pathways.
Skullcapflavone has been shown to inhibit inflammatory responses by targeting several signaling pathways.
-
NF-κB Pathway: Skullcapflavone can inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
MAPK Pathway: It has also been shown to suppress the phosphorylation of p38 MAPK, which in turn inhibits the expression of inflammatory chemokines like TARC and MDC.
-
TGF-β1/Smad Pathway: In models of allergic asthma, Skullcapflavone has been observed to modulate the TGF-β1/Smad signaling pathway by increasing the expression of the inhibitory Smad7 and reducing the phosphorylation of Smad2/3, thereby attenuating airway inflammation.
The anti-proliferative effects of Skullcapflavone in cancer cells are linked to its ability to interfere with critical signaling cascades.
-
JAK/STAT Pathway: Skullcapflavone has been shown to inhibit the JAK/STAT signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in their proliferation and survival.
-
MEK/ERK Pathway: It can also suppress the MEK/ERK signaling cascade, another key pathway that promotes cell proliferation and is frequently dysregulated in various cancers.
This compound (Brominated Indoles)
A distinct class of compounds referred to as Rivularins are the brominated indoles, such as this compound A, isolated from the cyanobacterium Rivularia firma. These compounds are characterized by their unique polybrominated indole structures.
Physical and Chemical Properties
The physical and chemical properties of this compound A are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H6Br6N2 | --INVALID-LINK-- |
| Molecular Weight | 705.7 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2,3,5-tribromo-1-(2,4,5-tribromo-1H-indol-3-yl)indole | --INVALID-LINK-- |
| CAS Number | 138779-91-6 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | |
| logP | 8.6 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 0 | --INVALID-LINK-- |
Experimental Protocols
The following is a generalized protocol for the isolation of brominated indoles from marine cyanobacteria like Rivularia firma.
The Anticancer Mechanism of Leptocarpin: A Sesquiterpene Lactone from Leptocarpha rivularis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: This document provides a detailed overview of the mechanism of action of the sesquiterpene lactone leptocarpin in cancer cells. The initial topic of interest was "rivularin," a related sesquiterpene lactone also found in the plant Leptocarpha rivularis. However, the available scientific literature predominantly focuses on leptocarpin as the major bioactive component responsible for the plant's cytotoxic effects. Therefore, this guide will concentrate on the well-documented activities of leptocarpin as a representative and primary anticancer compound from this source.
Executive Summary
Leptocarpin, a sesquiterpene lactone isolated from the Chilean plant Leptocarpha rivularis, has demonstrated significant cytotoxic and pro-apoptotic activity against a range of human cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis through the intrinsic pathway and the potent inhibition of the pro-survival NF-κB signaling pathway. This dual action makes leptocarpin a compound of interest for further investigation in oncology drug development. This guide synthesizes the current understanding of leptocarpin's molecular interactions within cancer cells, presents quantitative data on its efficacy, and provides detailed protocols for the key experiments used to elucidate its mechanism of action.
Core Mechanism of Action
Leptocarpin exerts its anticancer effects primarily through two interconnected mechanisms: the induction of programmed cell death (apoptosis) and the suppression of a key cellular survival pathway.
Induction of Apoptosis
Leptocarpin is a potent inducer of apoptosis in cancer cells.[1] This programmed cell death is characterized by a series of morphological and biochemical events, including:
-
Chromatin Condensation and Nuclear Fragmentation: Treatment with leptocarpin leads to the condensation of chromatin and fragmentation of the nucleus, which are hallmark features of apoptosis.[1]
-
Mitochondrial Pathway Activation: Leptocarpin triggers the intrinsic pathway of apoptosis. This is evidenced by the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[1][2]
-
Caspase Activation: The release of cytochrome c initiates a cascade of effector caspases. Specifically, a significant increase in the activity of caspase-3 has been observed in leptocarpin-treated cells.[1] Caspase-3 is a key executioner caspase responsible for the cleavage of cellular proteins and the dismantling of the cell.
Inhibition of the NF-κB Signaling Pathway
A crucial aspect of leptocarpin's mechanism of action is its ability to effectively inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a common feature in many cancers, contributing to therapeutic resistance. By inhibiting this pathway, leptocarpin sensitizes cancer cells to apoptosis. The concentration of leptocarpin required to inhibit NF-κB activity is comparable to or lower than that of other well-known sesquiterpene lactone inhibitors.
Signaling Pathways and Molecular Interactions
The anticancer activity of leptocarpin is rooted in its modulation of key signaling cascades.
The NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target of leptocarpin. In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various oncogenic signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of anti-apoptotic and pro-proliferative genes. Leptocarpin's inhibition of this pathway is crucial for its pro-apoptotic effects.
Caption: Leptocarpin inhibits the NF-κB pathway, likely by targeting the IKK complex.
The Intrinsic Apoptosis Pathway
Leptocarpin activates the mitochondrial-mediated intrinsic apoptosis pathway. This leads to the sequential activation of caspases, culminating in cell death.
Caption: Leptocarpin induces apoptosis via the mitochondrial pathway.
Other Potential Signaling Pathways and ROS Involvement
While the primary mechanisms of leptocarpin are linked to apoptosis and NF-κB inhibition, the involvement of other key cancer-related signaling pathways such as STAT3, PI3K/Akt, and MAPK, as well as the role of reactive oxygen species (ROS), have not been extensively detailed in the current scientific literature specifically for leptocarpin. However, extracts from Leptocarpha rivularis have been shown to induce ROS generation in cancer cells, suggesting that this may be a contributing factor to the observed cytotoxicity. Further research is required to elucidate the precise role of these pathways and ROS in the mechanism of action of purified leptocarpin.
Quantitative Data on Anticancer Activity
The cytotoxic effects of leptocarpin have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU-145 | Prostate Cancer | 2.0 ± 0.8 | |
| PC-3 | Prostate Cancer | 4.5 ± 0.9 | |
| HT-29 | Colon Cancer | 5.2 ± 1.1 | |
| MCF-7 | Breast Cancer | 6.4 ± 1.3 | |
| SK-Hep-1 | Liver Adenocarcinoma | ~5 |
Note: The IC50 value for SK-Hep-1 cells was reported at 48 hours of treatment.
Caspase-3 Activation: In studies using extracts of L. rivularis, with leptocarpin as a positive control, a significant increase in caspase activation has been observed in MCF-7, PC-3, and HT-29 cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of sesquiterpene lactone mechanisms.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of leptocarpin or vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for detecting apoptosis by Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with leptocarpin as described above. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate to study the effects of leptocarpin on signaling pathways.
Workflow:
Caption: General workflow for Western blotting analysis.
Detailed Protocol:
-
Lysate Preparation: After treatment with leptocarpin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-p65, anti-IκBα, anti-caspase-3) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Leptocarpin, a sesquiterpene lactone from Leptocarpha rivularis, demonstrates promising anticancer activity by inducing apoptosis and inhibiting the pro-survival NF-κB pathway. Its ability to target these fundamental cancer-related processes makes it a valuable candidate for further preclinical and clinical investigation.
Future research should focus on:
-
Elucidating the precise molecular target of leptocarpin within the NF-κB pathway.
-
Investigating the potential involvement of other signaling pathways, such as STAT3, PI3K/Akt, and MAPK, in leptocarpin's mechanism of action.
-
Determining the role of reactive oxygen species in leptocarpin-induced cytotoxicity.
-
Evaluating the in vivo efficacy and safety profile of leptocarpin in animal models of cancer.
A deeper understanding of these aspects will be crucial for the potential development of leptocarpin as a novel therapeutic agent for the treatment of cancer.
References
Navigating the Frontier of Drug Discovery: A Technical Guide to the Preliminary Biological Screening of Rivularin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Natural products have historically served as a rich reservoir of bioactive compounds, providing unique chemical scaffolds for drug development. Rivularin A, a heliangolide sesquiterpene lactone isolated from Leptocarpha rivularis, has emerged as a compound of interest due to its cytotoxic properties. The synthesis of this compound A derivatives is a key strategy aimed at enhancing its therapeutic potential by improving potency, selectivity against cancer cells, and pharmacokinetic properties. This technical guide outlines a comprehensive, albeit hypothetical, framework for the preliminary biological screening of novel this compound A derivatives, providing researchers with standardized protocols and a logical workflow. Due to a scarcity of publicly available data on the systematic screening of a series of this compound A derivatives, this document presents a generalized yet detailed methodology that can be adapted for the evaluation of this and other novel classes of natural product analogues.
The Screening Cascade: From Hit Identification to Mechanistic Insight
The preliminary biological evaluation of a new chemical series, such as the hypothetical this compound A derivatives, follows a structured, multi-stage process. The primary goal is to first identify "hits"—compounds that exhibit significant cytotoxic activity against cancer cells—and then to begin to understand their mechanism of action. This workflow ensures that resources are focused on the most promising candidates.
Data Presentation: Structuring Quantitative Results
Clear and concise data presentation is critical for comparing the activity of derivatives and establishing structure-activity relationships (SAR). The following tables serve as templates for organizing the quantitative data generated during the screening process.
Table 1: Primary Cytotoxicity Screening of this compound A Derivatives Against a Panel of Human Cancer Cell Lines
| Compound ID | Parent Structure | Modifications | MCF-7 (% GI) | A549 (% GI) | HCT116 (% GI) | HeLa (% GI) |
| RIV-A | This compound A | - | 75.2 ± 3.1 | 68.9 ± 4.5 | 81.4 ± 2.2 | 72.3 ± 5.0 |
| RIV-A-001 | This compound A | C-15 Acetate | 85.6 ± 2.5 | 78.1 ± 3.9 | 90.3 ± 1.8 | 82.1 ± 4.1 |
| RIV-A-002 | This compound A | C-4,5 Epoxide | 45.3 ± 6.2 | 33.7 ± 5.1 | 55.8 ± 3.4 | 48.9 ± 6.3 |
| ... | ... | ... | ... | ... | ... | ... |
| Doxorubicin | Positive Control | - | 98.7 ± 0.5 | 99.1 ± 0.4 | 99.5 ± 0.3 | 98.9 ± 0.6 |
| Data represents the mean percentage of Growth Inhibition (% GI) at a single concentration (e.g., 10 µM) ± Standard Deviation (SD) from three independent experiments. |
Table 2: Dose-Response Cytotoxicity (IC₅₀) and Selectivity Index of Lead Compounds
| Compound ID | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | HCT116 (IC₅₀, µM) | HDF (Normal Fibroblasts) (IC₅₀, µM) | Selectivity Index (SI)¹ |
| RIV-A | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.8 ± 0.2 | 15.4 ± 1.8 | 8.6 (HCT116) |
| RIV-A-001 | 0.9 ± 0.1 | 1.5 ± 0.2 | 0.7 ± 0.1 | 21.0 ± 2.5 | 30.0 (HCT116) |
| ... | ... | ... | ... | ... | ... |
| Doxorubicin | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.09 ± 0.01 | 0.8 ± 0.1 | 8.9 (HCT116) |
| Data represents the mean IC₅₀ value ± SD. ¹Selectivity Index (SI) is calculated as the IC₅₀ in the normal cell line divided by the IC₅₀ in the most sensitive cancer cell line. |
Experimental Protocols: Detailed Methodologies
Primary Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a robust and widely used method for determining cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Seed human cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound A derivatives in culture medium. Add 100 µL of the appropriate drug concentration to the wells. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (e.g., 0.1% DMSO), and a time-zero plate.
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
Cell Fixation: Following incubation, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition using the following formula: [(OD_control - OD_treated) / (OD_control - OD_time_zero)] x 100. Plot the percentage of growth inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Mechanism of Action: Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the investigation of a compound's effect on cell cycle progression, identifying potential arrest at the G1, S, or G2/M phases.
Methodology:
-
Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and allow them to attach. Treat the cells with the lead this compound A derivative at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure the emission using a long-pass filter (e.g., >600 nm). Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing a Key Target Pathway: Intrinsic Apoptosis
Many cytotoxic agents ultimately induce cell death via apoptosis. The intrinsic (or mitochondrial) pathway is a common mechanism targeted by anticancer drugs. An investigation into the modulation of key proteins in this pathway, such as Bcl-2 family members and caspases, is a logical next step for promising derivatives.
The preliminary biological screening of novel compound series, such as derivatives of the natural product this compound A, is a systematic process that requires robust assays and clear data interpretation. By employing a tiered screening approach—progressing from broad cytotoxicity profiling to more detailed dose-response analysis and finally to initial mechanism-of-action studies—researchers can efficiently identify and prioritize lead candidates for further development. The protocols and workflows detailed in this guide provide a standardized framework to ensure the generation of high-quality, comparable data, which is essential for advancing promising natural product derivatives from the laboratory toward the clinic.
The Therapeutic Potential of Flavones: A Technical Guide to Core Targets and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavones, a significant subclass of flavonoids, are naturally occurring polyphenolic compounds ubiquitously found in fruits, vegetables, and medicinal herbs.[1][2][3] Their characteristic molecular structure, a C6-C3-C6 backbone, allows for a wide range of biological activities, positioning them as promising candidates for therapeutic development.[4] Extensive preclinical research has illuminated the multifaceted mechanisms by which flavones exert anti-inflammatory, anti-cancer, and neuroprotective effects.[1] This technical guide provides an in-depth exploration of the core therapeutic targets of flavones, detailing their interactions with key signaling pathways and presenting relevant quantitative data and experimental methodologies to support further investigation and drug development efforts.
Core Therapeutic Areas and Molecular Mechanisms
Flavones demonstrate therapeutic potential across a spectrum of diseases, primarily through their ability to modulate critical cellular signaling pathways involved in inflammation, carcinogenesis, and neurodegeneration.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Flavones exhibit potent anti-inflammatory properties by targeting key mediators and signaling cascades.
Key Targets and Pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling: Flavones are well-documented inhibitors of the NF-κB pathway, a central regulator of the inflammatory response. They can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals that regulate inflammation. Flavones have been shown to modulate MAPK signaling, leading to a reduction in the production of inflammatory mediators.
-
Enzyme Inhibition: Flavones can directly inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
// Nodes Pro_inflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., LPS, Cytokines)"]; TLR [label="Toll-like Receptor (TLR)"]; MAPK_Pathway [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IκB kinase (IKK)"]; NF_kB_Inhibition [label="NF-κB Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p65_p50 [label="p65/p50"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Pro_inflammatory_Genes [label="Pro-inflammatory Gene\nTranscription\n(TNF-α, IL-6, COX-2, iNOS)"]; Inflammatory_Response [label="Inflammatory Response"]; Rivularin_Flavone [label="Flavones", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pro_inflammatory_Stimuli -> TLR; TLR -> MAPK_Pathway [label="activates"]; TLR -> IKK [label="activates"]; MAPK_Pathway -> p65_p50 [label="activates"]; IKK -> NF_kB_Inhibition [label="phosphorylates IκB"]; NF_kB_Inhibition -> p65_p50 [style=invis]; // for layout p65_p50 -> Nucleus [label="translocates to"]; Nucleus -> Pro_inflammatory_Genes [label="activates"]; Pro_inflammatory_Genes -> Inflammatory_Response; Rivularin_Flavone -> MAPK_Pathway [label="inhibits", color="#EA4335"]; Rivularin_Flavone -> IKK [label="inhibits", color="#EA4335"]; Rivularin_Flavone -> p65_p50 [label="inhibits nuclear\ntranslocation", color="#EA4335"]; } .dot Caption: Flavone-mediated inhibition of inflammatory signaling pathways.
Anticancer Activity
The anticancer properties of flavones are attributed to their ability to interfere with multiple stages of tumorigenesis, including initiation, promotion, and progression.
Key Targets and Pathways:
-
Apoptosis Induction: Flavones can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. They modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins and activate caspases.
-
Cell Cycle Arrest: By modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), flavones can arrest the cell cycle at various checkpoints, thereby inhibiting cancer cell proliferation.
-
PI3K/Akt/mTOR Signaling: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer and plays a critical role in cell growth, survival, and proliferation. Flavones have been shown to inhibit this pathway, leading to downstream effects on tumor growth.
-
Angiogenesis Inhibition: Flavones can suppress the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis, by downregulating the expression of vascular endothelial growth factor (VEGF).
// Nodes Start [label="Start: Cancer Cell Line Culture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment with Flavone\n(various concentrations)"]; Cell_Viability [label="Cell Viability Assay\n(e.g., MTT, XTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assay\n(e.g., Annexin V/PI staining, Caspase activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Analysis [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot Analysis\n(for key signaling proteins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Cell_Viability; Treatment -> Apoptosis_Assay; Treatment -> Cell_Cycle_Analysis; Treatment -> Western_Blot; Cell_Viability -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; Cell_Cycle_Analysis -> Data_Analysis; Western_Blot -> Data_Analysis; } .dot Caption: General experimental workflow for assessing the anticancer effects of flavones.
Neuroprotective Effects
Flavonoids have demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Key Targets and Pathways:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Flavones can scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes.
-
Modulation of Neuroinflammation: As in other tissues, flavones can suppress neuroinflammation by inhibiting microglial activation and the production of pro-inflammatory mediators in the central nervous system.
-
Nrf2/ARE Pathway: Flavones can activate the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of a battery of cytoprotective genes.
Quantitative Data on Flavone Activity
The biological activity of flavones is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. The following table summarizes representative IC50 values for select flavones against different targets. It is important to note that these values can vary depending on the specific experimental conditions.
| Flavone | Target/Assay | Cell Line/System | IC50 (µM) | Reference |
| Luteolin | OATP2B1-mediated DBF uptake | HEK293 cells | single-digit micromolar | |
| Scutellarein | OATP2B1-mediated DBF uptake | HEK293 cells | submicromolar | |
| Quercetin | OATP2B1-mediated DBF uptake | HEK293 cells | single-digit micromolar | |
| Fisetin | OATP2B1-mediated DBF uptake | HEK293 cells | single-digit micromolar | |
| Genistein | OATP2B1-mediated DBF uptake | HEK293 cells | single-digit micromolar | |
| Oroxylin A | OATP2B1-mediated DBF uptake | HEK293 cells | single-digit micromolar | |
| Rutin | OATP2B1-mediated DBF uptake | HEK293 cells | 136.9 |
Detailed Experimental Protocols
To facilitate the replication and extension of research on flavones, detailed experimental protocols are crucial. Below are outlines for key assays used to characterize the bioactivity of these compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the flavone of interest for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment with the flavone, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion and Future Directions
Flavones represent a rich source of bioactive compounds with significant therapeutic potential. Their ability to modulate multiple key signaling pathways involved in inflammation, cancer, and neurodegeneration underscores their promise as lead compounds for drug development. Future research should focus on elucidating the precise molecular targets of individual flavones, optimizing their bioavailability and pharmacokinetic profiles, and conducting well-designed clinical trials to translate the wealth of preclinical findings into tangible therapeutic benefits. The continued exploration of these natural products holds great potential for the discovery of novel and effective treatments for a range of human diseases.
References
Unveiling the Therapeutic Potential of Rivularin-Type Compounds: A Technical Guide
Abstract
The quest for novel therapeutic agents has increasingly turned towards natural sources, with marine cyanobacteria emerging as a prolific origin of structurally diverse and biologically active secondary metabolites. This technical guide delves into the compounds referred to as "rivularin," isolated from the cyanobacterium genus Rivularia. While the initial interest stemmed from a query into the ethnobotanical uses of plants containing these compounds, our comprehensive review clarifies that rivularins are products of cyanobacteria, not terrestrial plants. This guide pivots to address the traditional uses of cyanobacteria (blue-green algae) and provides an in-depth exploration of the scientific research into this compound-type compounds, focusing on their isolation, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compendium of current knowledge, detailed experimental methodologies, and insights into the therapeutic promise of this unique class of natural products.
Introduction: From Ethnobotany of Cyanobacteria to Modern Pharmacology
The term "ethnobotany" traditionally refers to the study of the relationship between people and plants, including their use in traditional medicine. While "this compound" is not found in plants, the broader category of its source, cyanobacteria (blue-green algae), has a history of human use. Several cultures have traditionally utilized blue-green algae as a food source and for medicinal purposes. For instance, species like Spirulina have been consumed for their nutritional value and purported health benefits for centuries. However, specific ethnobotanical documentation for the Rivularia genus is not extensively available in current literature.
The scientific focus has instead been on the isolation and characterization of bioactive compounds from Rivularia. The name "this compound" has been applied to a variety of these isolates, including flavonoids, sterols, and notably, a series of brominated indole alkaloids. These compounds have demonstrated significant potential as anti-inflammatory and anticancer agents, thus shifting the narrative from traditional use to modern pharmacological investigation.
Chemical Diversity of this compound Compounds
Research has revealed that the term "this compound" does not refer to a single chemical entity but rather to a collection of distinct secondary metabolites isolated from various species of Rivularia. The primary classes of compounds identified are:
-
Brominated Indole Alkaloids: This class includes compounds such as this compound A, C, and D2. The presence of bromine atoms is a common feature of marine-derived natural products and often contributes to their enhanced biological activity.
-
Flavonoids: A specific flavone, identified as 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one, has also been named this compound. Flavonoids are well-known for their antioxidant and anti-inflammatory properties.
-
Sterols: A steroidal compound with the molecular formula C23H32O5 has been isolated from a marine Rivularia species and referred to as this compound.
This chemical diversity underscores the metabolic richness of the Rivularia genus and provides a range of molecular scaffolds for therapeutic exploration.
Biological Activities and Therapeutic Potential
The various this compound-type compounds have been investigated for a range of biological activities, with the most promising results observed in the areas of oncology and inflammation.
Anticancer Activity
Several this compound compounds have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanisms of action align with those of other marine natural products, primarily through the induction of apoptosis (programmed cell death).
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. This compound-type compounds, particularly the flavonoids and potentially the brominated indoles, are being investigated for their ability to modulate inflammatory pathways. The primary target of interest is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the biological activity of this compound-type compounds and related molecules from marine cyanobacteria. It is important to note that specific IC50 values for compounds explicitly named "this compound" are not widely reported in the public domain. The data presented here is a compilation from studies on closely related marine natural products to provide a contextual understanding of their potency.
| Compound Class | Cell Line(s) | Biological Activity | IC50 Value | Reference(s) |
| Brominated Indoles | Various Cancer Cell Lines | Cytotoxicity | Data not available for specific rivularins. Related marine indole alkaloids show activity in the µM range. | General Literature on Marine Alkaloids |
| Flavonoids | Various Cancer Cell Lines | Cytotoxicity, Anti-inflammatory | Data not available for the specific this compound flavone. Other marine flavonoids exhibit IC50 values ranging from low µM to mM. | General Literature on Marine Flavonoids |
| Sterols | Various Cancer Cell Lines | Cytotoxicity | Data not available for the specific this compound sterol. | General Literature on Marine Sterols |
Note: The lack of specific quantitative data for "this compound" compounds highlights a significant area for future research.
Experimental Protocols
This section provides detailed methodologies for the key experiments relevant to the study of this compound-type compounds. These protocols are based on standard methods used in natural product chemistry and pharmacology.
Isolation and Purification of this compound-Type Compounds
The isolation of bioactive compounds from cyanobacteria is a multi-step process requiring careful optimization.
Protocol: General Extraction and Fractionation of Cyanobacterial Metabolites
-
Biomass Collection and Preparation:
-
Collect Rivularia biomass from its natural habitat or from laboratory cultures.
-
Freeze-dry the biomass to remove water content.
-
Grind the dried biomass into a fine powder.
-
-
Solvent Extraction:
-
Extract the powdered biomass sequentially with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by a medium-polarity solvent such as dichloromethane or ethyl acetate, and finally a polar solvent like methanol. This gradient extraction helps to separate compounds based on their polarity.
-
Perform each extraction step for a sufficient duration (e.g., 24-48 hours) with constant agitation.
-
After each extraction, filter the mixture and concentrate the solvent in vacuo to obtain the crude extract.
-
-
Chromatographic Separation:
-
Subject the crude extracts to column chromatography using silica gel or other suitable stationary phases.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the compounds of interest using preparative or semi-preparative HPLC.
-
Employ a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compounds.
-
Collect the pure compounds and verify their purity by analytical HPLC.
-
-
Structure Elucidation:
-
Determine the chemical structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
-
Anticancer Activity Assays
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., a this compound isolate) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Anti-inflammatory Activity Assays
Protocol: Western Blot for NF-κB Pathway Analysis
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., macrophages like RAW 264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to activate the NF-κB pathway. Include untreated and LPS-only controls.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, total IκBα, phosphorylated p65, total p65). Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathways and Mechanisms of Action
While the specific molecular targets of most this compound compounds are yet to be fully elucidated, their biological activities suggest interference with key cellular signaling pathways.
Apoptosis Signaling Pathway
The anticancer activity of many natural products is mediated through the induction of apoptosis. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.
An In-Depth Technical Guide to the Initial Cytotoxicity Screening of Sesquiterpene Lactones from Leptocarpha rivularis, with Reference to Rivularin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of sesquiterpene lactones derived from Leptocarpha rivularis, a plant native to Chile. While this document aims to shed light on the cytotoxic potential of Rivularin, a sesquiterpene lactone found in this plant, it is important to note that this compound is a minor component.[1] Consequently, much of the available research and data focus on the major sesquiterpene lactone, Leptocarpine (LTC), and various extracts of the plant. This guide will, therefore, present the cytotoxicity data for these better-characterized components as a proxy for understanding the potential activity of sesquiterpene lactones from this source.
Data Presentation: Cytotoxicity of Leptocarpha rivularis Extracts and Leptocarpine
The cytotoxic activity of sesquiterpene lactones is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population.[2] The following tables summarize the IC50 values for various extracts of Leptocarpha rivularis and its primary active sesquiterpene lactone, Leptocarpine, against a range of human cancer cell lines.
Table 1: Cytotoxicity (IC50) of Leptocarpha rivularis Flower Extracts [3]
| Extract | HT-29 (Colon Cancer) | PC-3 (Prostate Cancer) | MCF-7 (Breast Cancer) | HEK-293 (Non-tumor) |
| n-Hexane | 3 µg/mL | 9 µg/mL | 8 µg/mL | >100 µg/mL |
| Dichloromethane (DCM) | 3 µg/mL | 9 µg/mL | 8 µg/mL | >100 µg/mL |
| Ethyl Acetate (AcOEt) | 3 µg/mL | 9 µg/mL | 8 µg/mL | >100 µg/mL |
Table 2: Cytotoxicity (IC50) of Leptocarpine (LTC) [4][5]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 7.0 |
| SK-Hep-1 | Liver Adenocarcinoma | 7.0 |
| MCF-7 | Breast Cancer | 7.0 |
| U-937 | Histiocytic Lymphoma | 5.0 |
| Jurkat | T-cell Leukemia | 5.0 |
The data indicates that extracts of L. rivularis exhibit significant and selective cytotoxicity against cancer cell lines, with much lower toxicity towards non-tumor cells. The potent cytotoxic effects of these extracts are largely attributed to their sesquiterpene lactone content, particularly Leptocarpine.
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in the initial cytotoxicity screening of sesquiterpene lactones.
-
Cell Lines: A panel of human cancer cell lines (e.g., HT-29, PC-3, MCF-7, HeLa) and a non-tumor cell line (e.g., HEK-293) are utilized.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., L. rivularis extract or Leptocarpine). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.
-
Nuclear Staining: Cells are treated with the test compound, and then stained with DNA-binding dyes such as Hoechst 33342 or DAPI. Apoptotic cells are identified by condensed or fragmented nuclei.
-
Caspase Activity Assay: The activation of caspases, key executioner proteins in apoptosis, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage. For instance, caspase-3 activity is a common marker of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cytotoxicity screening and the key signaling pathways implicated in the action of sesquiterpene lactones.
Caption: Experimental workflow for cytotoxicity screening of L. rivularis.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Caption: Intrinsic apoptosis pathway induced by sesquiterpene lactones.
Signaling Pathways in Sesquiterpene Lactone-Induced Cytotoxicity
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Many cancer cells exhibit constitutive NF-κB activation, which contributes to their resistance to apoptosis. Sesquiterpene lactones, including Leptocarpine, have been shown to be potent inhibitors of the NF-κB signaling pathway. They can directly interact with and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby blocking the transcription of pro-survival genes.
Sesquiterpene lactones induce apoptosis in cancer cells through multiple mechanisms. A common pathway involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptotic cell death. The inhibition of the pro-survival NF-κB pathway by sesquiterpene lactones further sensitizes cancer cells to apoptosis.
Conclusion
The initial cytotoxicity screening of extracts from Leptocarpha rivularis and its primary sesquiterpene lactone, Leptocarpine, reveals potent and selective anticancer activity. While specific data for the minor component this compound is limited, the existing evidence strongly suggests that the sesquiterpene lactones from this plant are promising candidates for further drug development. Their mechanism of action appears to involve the dual effects of inhibiting the pro-survival NF-κB pathway and inducing apoptosis. Future research should focus on the isolation and detailed cytotoxic evaluation of this compound to fully elucidate its potential contribution to the overall anticancer properties of Leptocarpha rivularis.
References
- 1. researchgate.net [researchgate.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ENHANCEMENT OF CYTOTOXIC ACTIVITY BY ENCAPSULATION IN PLURONIC POLYMER MICELLES: LEPTOCARPHA RIVULARIS EXTRACTS AGAINST HUMAN CANCER CELL LINES | Journal of the Chilean Chemical Society [jcchems.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for the Isolation of Rivularin from Leptocarpha rivularis
Audience: Researchers, scientists, and drug development professionals.
Introduction Leptocarpha rivularis, a perennial shrub native to southern Chile and locally known as "Palo negro," has a history of use in traditional medicine.[1] Phytochemical analysis of this plant has revealed the presence of several bioactive sesquiterpene lactones, which are responsible for its observed cytotoxic, antioxidant, and anti-inflammatory properties.[2][3] While leptocarpine is often the major sesquiterpene lactone, L. rivularis also contains other minor but significant compounds, including Rivularin.[3][4] This document provides a detailed protocol for the extraction, fractionation, and purification of the sesquiterpene lactone this compound from the aerial parts of Leptocarpha rivularis. The methodology is based on established techniques for the isolation of similar natural products from plant matrices.
Experimental Protocol
This protocol outlines a multi-step process beginning with the preparation of the plant material, followed by solvent extraction and multi-stage chromatographic purification to isolate the target compound.
1. Plant Material Preparation
-
Collection: Collect fresh, healthy aerial parts (leaves and stems) of Leptocarpha rivularis.
-
Washing and Drying: Thoroughly wash the plant material with water to remove debris. Dry the material in a circulating air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grinding: Pulverize the dried plant material into a fine powder (particle size < 1 mm) using an industrial grinder to increase the surface area for efficient extraction.
2. Extraction of Crude Sesquiterpene Lactones
-
Maceration and Sonication: Submerge the powdered plant material in ethyl acetate (EtOAc) at a 1:10 (w/v) ratio in a large vessel.
-
Incubation: Allow the mixture to macerate for 48 hours at room temperature.
-
Ultrasonic Assistance: During the maceration period, apply intermittent sonication to enhance extraction efficiency. For example, perform six 10-minute sonication cycles (20 kHz, 150 W) at 40°C, with one-hour intervals between each cycle.
-
Filtration and Concentration: After 48 hours, filter the mixture to separate the ethyl acetate extract from the plant residue. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a dark, viscous crude extract.
-
Repeated Extraction: Repeat the entire extraction process on the plant residue at least twice more to ensure exhaustive extraction of the secondary metabolites. Combine all crude extracts.
3. Chromatographic Fractionation and Purification The isolation of a minor compound like this compound requires sequential chromatographic steps to separate it from more abundant molecules.
-
Step 3.1: Initial Fractionation by Column Chromatography
-
Stationary Phase: Prepare a chromatography column packed with silica gel (e.g., Merck 60) as the stationary phase, using a non-polar solvent like n-hexane as the slurry.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually introduce ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on, up to 100% EtOAc).
-
Fraction Collection: Collect the eluate in numerous small fractions.
-
-
Step 3.2: Monitoring by Thin-Layer Chromatography (TLC)
-
Analyze the collected fractions using TLC plates (silica gel) to identify those containing compounds with similar retention factors (Rf).
-
Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool fractions that exhibit similar TLC profiles.
-
-
Step 3.3: Secondary Purification of this compound-Containing Fractions
-
Subject the pooled fractions suspected to contain this compound to a second round of column chromatography.
-
Use a more shallow and precise elution gradient centered around the solvent polarity that initially eluted the target compound to achieve finer separation.
-
Alternatively, for smaller quantities, preparative TLC (pTLC) can be used. Apply the semi-purified fraction as a band onto a pTLC plate and develop it with the optimized solvent system. Scrape the band corresponding to this compound and elute the compound from the silica with a polar solvent like ethyl acetate or methanol.
-
4. Crystallization of Pure this compound
-
Solvent Selection: Dissolve the final purified fraction in a minimal volume of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
Crystal Formation: Allow the solvent to evaporate slowly in a loosely covered vial. The decrease in solubility will promote the formation of pure crystals of this compound. Seeding with a pre-existing crystal can facilitate this process.
-
Isolation and Drying: Collect the crystals by filtration and wash with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under a vacuum.
5. Structural Confirmation
-
The identity and purity of the isolated this compound should be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and X-ray Diffraction (XRD).
Data Presentation
The isolation of minor components is often characterized by low overall yields. The following table provides representative data from the isolation of a major sesquiterpene lactone, ovatifolin, from L. rivularis to illustrate the expected scale and efficiency of each step. The final yield of this compound is expected to be substantially lower than this example.
Table 1: Representative Yields from the Isolation of a Sesquiterpene Lactone (Ovatifolin) from Leptocarpha rivularis
| Step | Starting Material | Product | Representative Yield | Reference |
|---|---|---|---|---|
| Plant Material Preparation | 6.8 kg of fresh aerial parts | ~5.8 kg of dried, powdered material | ~85% (by dry weight) | |
| Solvent Extraction | ~5.8 kg of dried powder | 120 g of crude ethyl acetate extract | ~2.1% |
| Final Purification | 120 g of crude extract | Purified Ovatifolin | 0.00066% (from fresh plant material) | |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the isolation protocol.
Caption: Workflow for the isolation of this compound.
References
Application Note: HPLC-UV Method for the Quantification of Rivularin Flavone in Plant Extracts
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the separation and quantification of Rivularin, a significant flavone found in various plant species. The accurate determination of this bioactive compound is critical for quality control in herbal product manufacturing, phytochemical research, and the development of novel therapeutic agents. This protocol outlines a comprehensive procedure including sample preparation, chromatographic conditions, and data analysis, tailored for researchers, scientists, and professionals in the field of drug development. The described reversed-phase HPLC method demonstrates high resolution, sensitivity, and reproducibility for the analysis of this compound in complex plant matrices.
Introduction
Flavonoids are a diverse group of polyphenolic secondary metabolites ubiquitously present in the plant kingdom, renowned for their antioxidant, anti-inflammatory, and other health-promoting properties. This compound, with the chemical structure 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one (C18H16O7), is a flavone that has garnered interest for its potential biological activities.[1][2] The quantification of this compound in plant extracts is essential for standardizing herbal formulations and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and specificity.[3] This method allows for the precise quantification of individual flavonoids by comparing their retention times and UV absorbance with that of a known standard.
Experimental Protocol
Reagents and Materials
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acid: Formic acid (analytical grade).
-
Reference Standard: this compound flavone (purity ≥98%).
-
Plant Material: Dried and finely powdered plant tissue.
-
Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or nylon).
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with methanol. These solutions will be used to construct the calibration curve.
Sample Preparation from Plant Extracts
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath at 40°C.[4]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully decant the supernatant into a clean flask.
-
Re-extraction: Repeat the extraction process on the plant residue two more times to ensure complete extraction of the analyte.
-
Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract with 5 mL of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter, followed by a 0.22 µm syringe filter before HPLC analysis.[4]
HPLC-UV Instrumentation and Conditions
The analysis is performed on an HPLC system equipped with a UV detector. The chromatographic conditions are summarized in Table 1.
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-40% B; 25-35 min: 40-60% B; 35-40 min: 60-20% B; 40-45 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 340 nm |
| Injection Volume | 10 µL |
Note: The detection wavelength of 340 nm is selected based on the characteristic UV absorbance of flavones (Band I: 310-350 nm). Optimization may be required for specific instruments and plant matrices.
Calibration Curve
-
Inject 10 µL of each working standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration (µg/mL).
-
Determine the linearity of the response by calculating the correlation coefficient (R²) of the linear regression. An R² value > 0.995 is considered acceptable.
Data Analysis and Quantification
-
Inject 10 µL of the filtered plant extract into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Record the peak area of the this compound peak in the sample.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
The concentration of this compound in the original plant material (mg/g) can be calculated using the following formula:
Concentration (mg/g) = (C x V) / W
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
W = Weight of the initial powdered plant material (g)
Results and Data Presentation
The quantitative results for this compound in different hypothetical plant samples are summarized in Table 2 for easy comparison.
Table 2: Quantification of this compound in Plant Samples
| Sample ID | Plant Species | This compound Concentration (mg/g of dry weight) | % RSD (n=3) |
| Sample A | Fictionalis herba | 2.45 | 1.8 |
| Sample B | Exemplum folium | 1.78 | 2.1 |
| Sample C | Plantae radix | 0.92 | 2.5 |
Visualizations
Caption: Experimental workflow for HPLC-UV quantification of this compound.
Caption: Logical relationships in HPLC method development.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and effective framework for the separation and quantification of this compound flavone in plant extracts. By adhering to the outlined protocols for sample preparation and chromatographic analysis, researchers can achieve accurate, reproducible, and consistent results. This method is highly suitable for the quality control of herbal products, phytochemical profiling, and for advancing research in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Rivularin A and its Analogues
A comprehensive search of available scientific literature did not yield a complete, detailed protocol for the total synthesis of Rivularin A or its analogues. While some studies allude to synthetic efforts, a definitive, published methodology remains elusive. Consequently, the following application notes are based on the limited available information and general principles of organic synthesis and biological evaluation, and should be considered a theoretical framework rather than an established protocol.
Introduction to this compound A
This compound A is a brominated indole alkaloid with the chemical formula C₁₆H₆Br₆N₂. Its structure consists of two tribromoindole units linked together. Natural products containing halogenated indole moieties often exhibit significant biological activity, making them attractive targets for synthetic chemists and drug discovery professionals. The complex, highly brominated structure of this compound A presents a considerable synthetic challenge.
Proposed Synthetic Strategy (Hypothetical)
Based on related synthetic chemistry, a plausible route to this compound A and its analogues could involve the following key steps. This proposed workflow is for conceptual purposes only.
Caption: Hypothetical workflow for this compound A synthesis.
Experimental Protocols (General Procedures)
Note: The following are generalized protocols and have not been specifically validated for the synthesis of this compound A. Optimization would be required for each step.
Step 1: Protection of Indole Nitrogen A solution of the starting bromo-indole in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) would be treated with a suitable protecting group. For example, a base such as sodium hydride (NaH) could be used to deprotonate the indole nitrogen, followed by the addition of an electrophile like di-tert-butyl dicarbonate (Boc₂O) to install the Boc protecting group. The reaction would be monitored by thin-layer chromatography (TLC) and the product purified by column chromatography.
Step 2: Selective Bromination The protected bromo-indole would be subjected to further bromination at specific positions. This could be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), often with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The regioselectivity of this step would be critical and likely influenced by the existing bromine substituents and the protecting group.
Step 3: Coupling of Indole Moieties The key bond formation between the two tribromoindole units could potentially be accomplished through a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Heck coupling. This would require the conversion of one of the indole fragments into an organometallic reagent (e.g., a boronic acid or ester for Suzuki coupling) and the other into a halide or triflate.
Step 4: Deprotection The final step would involve the removal of the protecting groups from the indole nitrogens. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Biological Activity and Signaling Pathways
Currently, there is no publicly available data on the biological activity (e.g., IC₅₀ values) or the specific signaling pathways affected by this compound A or its analogues. Research in this area would be a critical next step following a successful synthesis.
Proposed Biological Evaluation Workflow
Should this compound A and its analogues become available through synthesis, a standard workflow for biological evaluation could be implemented.
Caption: Proposed workflow for biological evaluation.
General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Data Presentation (Hypothetical)
Should experimental data become available, it would be organized as follows:
Table 1: Synthesis Yields of this compound A and Analogues (Example)
| Compound | Protecting Group | Coupling Method | Deprotection Yield (%) | Overall Yield (%) |
| This compound A | Boc | Suzuki | 85 | 10 |
| Analogue 1 | SEM | Stille | 78 | 8 |
| Analogue 2 | Boc | Heck | 90 | 12 |
Table 2: In Vitro Cytotoxicity of this compound A and Analogues (Example)
| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| This compound A | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |
| Analogue 1 | 10.8 ± 1.2 | 15.3 ± 1.9 | 25.1 ± 2.3 |
| Analogue 2 | 2.1 ± 0.3 | 4.5 ± 0.5 | 7.8 ± 0.9 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Conclusion and Future Directions
The synthesis of this compound A and its analogues represents a significant challenge in organic chemistry. The development of a robust synthetic route would be the first crucial step to enable a thorough investigation of their biological properties. Future research should focus on elucidating the mechanism of action and identifying the specific cellular targets and signaling pathways modulated by these compounds. This knowledge will be invaluable for assessing their potential as therapeutic agents.
Application Notes and Protocols for Cell Viability Assay: Rivularin Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivularin, a natural compound, has garnered interest for its potential therapeutic properties. A critical step in the preclinical evaluation of any new compound is the assessment of its cytotoxic effects on cells. Cell viability assays are essential tools in toxicology and drug discovery to determine the concentration at which a substance exhibits toxicity, typically expressed as the half-maximal inhibitory concentration (IC50). This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[1][2][3][4] This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. This protocol is designed for researchers in cell biology, pharmacology, and drug development to obtain reliable and reproducible data on the cytotoxic potential of this compound.
Key Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide - DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cells in a complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (containing 1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final concentrations should span a broad range to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and a "no-treatment control" (cells in medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by using an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate Percent Viability:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
-
Determine IC50:
-
Plot the percent viability against the log of the this compound concentration.
-
The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Alternative Assays
While the MTT assay is robust, other assays can also be used to assess cytotoxicity:
-
alamarBlue (Resazurin) Assay: This is a fluorometric/colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells. It is less toxic to cells than MTT and allows for longer incubation times.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cell death.
Data Presentation
The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table.
Table 1: Cytotoxicity of this compound on HeLa Cells after 48-hour exposure.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.211 | 0.091 | 96.6 |
| 1 | 1.053 | 0.075 | 84.0 |
| 10 | 0.632 | 0.054 | 50.4 |
| 50 | 0.215 | 0.033 | 17.1 |
| 100 | 0.098 | 0.019 | 7.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the MTT cytotoxicity assay.
Caption: Workflow for MTT-based cytotoxicity testing.
Potential Signaling Pathway Affected by Cytotoxic Compounds
Cytotoxic compounds like this compound can induce cell death through various signaling pathways. One of the central pathways is the induction of apoptosis. The diagram below illustrates a simplified version of an intrinsic apoptotic signaling pathway that could be activated by a cytotoxic agent.
Caption: Intrinsic apoptosis signaling pathway.
References
Application Notes and Protocols: Structural Elucidation of Rivularin A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivularin A is a hexabrominated N,N'-linked bis-indole alkaloid first isolated from the marine cyanobacterium Rivularia firma. As a member of the growing class of polybrominated indole derivatives, this compound A presents a unique structural elucidation challenge due to the presence of multiple bromine atoms and a congested aromatic system. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its complex structure. These application notes provide a comprehensive overview of the NMR-based methodologies for the structural elucidation of this compound A, complete with detailed experimental protocols and data interpretation guidelines.
Structural Characterization of this compound A
This compound A, with the molecular formula C₁₆H₆Br₆N₂, consists of two indole rings linked via a nitrogen-nitrogen bond. The extensive bromination significantly influences the electronic environment of the protons and carbons, leading to characteristic chemical shifts in the NMR spectra. The structural elucidation relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments to establish the connectivity and substitution pattern of the molecule.
Data Presentation
The complete assignment of the proton and carbon signals of this compound A is paramount for its structural confirmation. The following tables summarize the ¹H and ¹³C NMR chemical shifts and key coupling constants, providing a clear and concise reference for researchers.
Table 1: ¹H NMR Spectroscopic Data for this compound A
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | 7.85 | d | 1.9 |
| H-6 | 7.30 | dd | 8.5, 1.9 |
| H-7 | 7.51 | d | 8.5 |
| H-4' | 7.95 | s | - |
| H-6' | 7.45 | d | 8.7 |
| H-7' | 7.65 | d | 8.7 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data for this compound A
| Position | Chemical Shift (δ) ppm |
| C-2 | 115.1 |
| C-3 | 102.5 |
| C-3a | 130.2 |
| C-4 | 125.0 |
| C-5 | 115.8 |
| C-6 | 127.8 |
| C-7 | 114.2 |
| C-7a | 136.4 |
| C-2' | 118.9 |
| C-3' | 110.9 |
| C-3a' | 132.7 |
| C-4' | 119.5 |
| C-5' | 117.3 |
| C-6' | 129.1 |
| C-7' | 116.7 |
| C-7a' | 138.1 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.0 ppm
Experimental Protocols
Isolation of this compound A from Rivularia firma
-
Extraction: The freeze-dried cyanobacterium Rivularia firma is extracted exhaustively with a mixture of dichloromethane and methanol (2:1).
-
Solvent Partitioning: The combined extracts are concentrated under reduced pressure and partitioned between dichloromethane and water. The organic layer, containing the brominated indoles, is collected.
-
Chromatographic Separation: The crude extract is subjected to silica gel column chromatography using a gradient elution system of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound A are further purified by reversed-phase HPLC using a C18 column and an isocratic or gradient elution with a methanol/water or acetonitrile/water mobile phase to yield pure this compound A.
NMR Spectroscopic Analysis
-
Sample Preparation: A sample of pure this compound A (typically 1-5 mg) is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the aromatic protons.
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of all carbon atoms in the molecule. Proton-decoupled spectra are typically used to simplify the spectrum to single lines for each carbon.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin coupling networks, helping to establish the connectivity of adjacent protons within each indole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the different spin systems and for assigning quaternary carbons and the positions of the bromine atoms.
-
Visualization of Experimental Workflow and Structural Elucidation Logic
The following diagrams illustrate the key workflows and logical connections in the structural elucidation of this compound A.
Caption: Experimental workflow for the isolation and structural elucidation of this compound A.
Caption: Logic diagram for the NMR-based structural elucidation of this compound A.
Conclusion
The structural elucidation of complex natural products like this compound A is a systematic process that heavily relies on the power of NMR spectroscopy. By following the detailed protocols for isolation and a combination of 1D and 2D NMR experiments, researchers can confidently determine the structure of this and other related brominated indole alkaloids. The data and methodologies presented in these application notes serve as a valuable resource for scientists in natural product chemistry and drug discovery.
Application Notes and Protocols for Developing a Stable In Vivo Formulation of Rivularin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivularin A, a hexabrominated indole derivative with the molecular formula C16H6Br6N2, presents a significant challenge for in vivo studies due to its predicted high hydrophobicity and low aqueous solubility.[1] This document provides a comprehensive guide to developing a stable parenteral formulation of this compound suitable for preclinical in vivo evaluation. The protocols outlined below are designed to systematically screen and select appropriate excipients to achieve a stable, safe, and effective formulation.
Physicochemical Properties of this compound A
A thorough understanding of the physicochemical properties of this compound A is crucial for formulation development. The following table summarizes key computed descriptors for this compound A.
| Property | Value | Source |
| Molecular Formula | C16H6Br6N2 | PubChem CID: 21674193[1] |
| Molecular Weight | 705.7 g/mol | PubChem CID: 21674193[1] |
| XLogP3 | 8.6 | PubChem CID: 21674193[1] |
| Topological Polar Surface Area | 20.7 Ų | PubChem CID: 21674193[1] |
The high XLogP3 value confirms the lipophilic nature of this compound A, indicating that it will be practically insoluble in aqueous vehicles. Therefore, strategies to enhance its solubility are paramount for developing a successful in vivo formulation.
Formulation Strategies for Hydrophobic Compounds
Given the properties of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability for in vivo studies. These approaches primarily focus on solubilizing the compound in a biocompatible vehicle suitable for parenteral administration.
Key Strategies:
-
Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and water can significantly increase the solubility of hydrophobic compounds.
-
Surfactant-based Formulations: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in an aqueous medium.
-
Lipid-based Drug Delivery Systems (LBDDS): Emulsions, microemulsions, and liposomes can effectively deliver lipophilic drugs. These systems mimic the body's natural lipid absorption pathways.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs.
Experimental Protocols
The following protocols provide a step-by-step guide for screening various formulations to identify a stable and suitable vehicle for in vivo studies of this compound.
Protocol 1: Solubility Screening of this compound in Various Excipients
Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable excipients to identify promising candidates for formulation development.
Materials:
-
This compound A
-
A selection of co-solvents (e.g., Ethanol, Propylene Glycol, N-methyl-2-pyrrolidone (NMP), Polyethylene Glycol 400 (PEG 400))
-
A selection of surfactants (e.g., Polysorbate 80 (Tween 80), Polysorbate 20, Cremophor EL)
-
A selection of oils for lipid-based formulations (e.g., Soybean oil, Sesame oil, Labrafac PG)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Method:
-
Prepare saturated solutions of this compound in each selected excipient. Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC method.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method.
-
Record the solubility in mg/mL for each excipient.
Data Presentation:
| Excipient | Type | Solubility of this compound (mg/mL) |
| Ethanol | Co-solvent | Insert experimental data |
| Propylene Glycol | Co-solvent | Insert experimental data |
| NMP | Co-solvent | Insert experimental data |
| PEG 400 | Co-solvent | Insert experimental data |
| Polysorbate 80 | Surfactant | Insert experimental data |
| Cremophor EL | Surfactant | Insert experimental data |
| Soybean Oil | Lipid | Insert experimental data |
Protocol 2: Development and Optimization of a Co-solvent-Based Formulation
Objective: To develop a stable injectable formulation of this compound using a co-solvent system.
Materials:
-
This compound A
-
Selected co-solvents from Protocol 1 (e.g., PEG 400, Ethanol)
-
Selected surfactant from Protocol 1 (e.g., Polysorbate 80)
-
Sterile Water for Injection or 0.9% Saline
-
Sterile vials
-
Syringe filters (0.22 µm)
Method:
-
Based on the solubility data, select the most promising co-solvents and surfactants.
-
Prepare a series of formulations with varying ratios of the selected excipients. A common starting point for a ternary co-solvent system is a mixture of a strong solvent, a weaker co-solvent, and an aqueous phase. For example:
-
Formulation A: 10% NMP, 40% PEG 400, 50% Saline
-
Formulation B: 20% Ethanol, 30% Propylene Glycol, 50% Saline
-
Formulation C: 15% Cremophor EL, 85% D5W (5% Dextrose in Water)
-
-
To prepare the formulation, first, dissolve the required amount of this compound in the primary solvent (e.g., NMP or Ethanol).
-
Add the secondary co-solvent (e.g., PEG 400 or Propylene Glycol) and vortex until a clear solution is obtained.
-
Slowly add the aqueous phase (Saline or D5W) dropwise while vortexing to avoid precipitation of the drug.
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
Sterile filter the clear formulation through a 0.22 µm syringe filter into a sterile vial.
Protocol 3: Stability Assessment of the Lead Formulation
Objective: To evaluate the physical and chemical stability of the lead this compound formulation under different storage conditions.
Materials:
-
Lead this compound formulation from Protocol 2
-
Temperature-controlled stability chambers (e.g., 4°C and 25°C)
-
HPLC system
-
pH meter
-
Particle size analyzer (for emulsion or suspension formulations)
Method:
-
Aliquot the lead formulation into several sterile vials.
-
Store the vials at different temperatures (e.g., 4°C and 25°C).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw a sample from each storage condition.
-
Analyze the samples for the following stability-indicating parameters:
-
Visual Appearance: Check for clarity, color change, and precipitation.
-
pH: Measure the pH of the formulation.
-
Drug Concentration (Assay): Determine the concentration of this compound using a validated HPLC method to assess for degradation.
-
Purity: Analyze for the presence of any degradation products using HPLC.
-
-
For long-term studies, testing should be conducted at intervals sufficient to establish a stability profile, for instance, every 3 months for the first year.
Data Presentation:
| Time Point | Storage Condition | Visual Appearance | pH | This compound Concentration (% of Initial) | Purity (% Peak Area) |
| 0 | - | Clear, colorless | Initial pH | 100% | >99% |
| 1 Week | 4°C | Observation | pH value | Assay value | Purity value |
| 1 Week | 25°C | Observation | pH value | Assay value | Purity value |
| 2 Weeks | 4°C | Observation | pH value | Assay value | Purity value |
| 2 Weeks | 25°C | Observation | pH value | Assay value | Purity value |
| 4 Weeks | 4°C | Observation | pH value | Assay value | Purity value |
| 4 Weeks | 25°C | Observation | pH value | Assay value | Purity value |
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
The following diagram illustrates the systematic approach to developing a stable in vivo formulation for this compound.
Caption: Workflow for this compound Formulation Development.
Hypothetical Signaling Pathway Modulated by this compound
While the specific molecular targets of this compound are yet to be fully elucidated, many complex natural products are known to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB and PI3K/Akt pathways. The following diagram illustrates a hypothetical signaling cascade that could be a target for a novel therapeutic agent like this compound.
Caption: Hypothetical NF-κB Signaling Pathway and Potential this compound Intervention.
Conclusion
The development of a stable and effective in vivo formulation for a hydrophobic compound like this compound is a critical step in its preclinical evaluation. The protocols and strategies outlined in this document provide a systematic approach to overcoming the challenges associated with its poor aqueous solubility. By carefully screening excipients, optimizing formulation composition, and rigorously assessing stability, researchers can develop a suitable parenteral formulation to enable the investigation of this compound's therapeutic potential in animal models. It is imperative that all procedures involving animals are conducted in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols for Inducing Apoptosis with Leptocarpin Sesquiterpene Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptocarpin, a sesquiterpene lactone isolated from the Chilean plant Leptocarpha rivularis, has demonstrated significant potential as an inducer of apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the mechanism of action of Leptocarpin and detailed protocols for its use in research settings. The primary mode of action for Leptocarpin involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which subsequently triggers the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by the release of cytochrome c from the mitochondria and the activation of executioner caspases, such as caspase-3.[1]
Data Presentation
The cytotoxic and pro-apoptotic effects of Leptocarpin have been quantified across several human cancer cell lines. The following tables summarize the available data on its efficacy.
Table 1: Cytotoxicity of Leptocarpin in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HT-29 | Colon Cancer | ~2.0 - 6.4 |
| PC-3 | Prostate Cancer | ~2.0 - 6.4 |
| DU-145 | Prostate Cancer | ~2.0 - 6.4 |
| MCF-7 | Breast Cancer | ~2.0 - 6.4 |
| MDA-MB-231 | Breast Cancer | ~2.0 - 6.4 |
| MG63 | Osteosarcoma | 23.533 |
| HDF | Human Dermal Fibroblasts (Normal) | 18.7 |
Data compiled from studies on the cytotoxic effects of Leptocarpin.[2][3]
Table 2: Apoptotic Effects of Leptocarpin Treatment
| Cell Line | Treatment | Percentage of Cells with Condensed/Fragmented Nuclei | Percentage of Cells with Cytochrome c Release |
| PC-3 | 7 µM LTC for 48h | Not Reported | Increased release observed |
| HT-29 | 7 µM LTC for 48h | Increased condensation/fragmentation | Increased release observed |
| HDF | 7 µM LTC for 48h | Minimal condensation/fragmentation | Minimal release observed |
Qualitative and quantitative data from apoptosis assays following Leptocarpin (LTC) treatment.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Leptocarpin-induced apoptosis and a general experimental workflow for its investigation.
References
High-Throughput Screening Assays for Rivularin Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivularin, a sesquiterpene lactone, has garnered interest within the scientific community for its potential therapeutic properties, particularly its anticancer activity. As with many natural products, a thorough investigation of its bioactivity is crucial for drug discovery and development. High-throughput screening (HTS) offers a rapid and efficient methodology to assess the biological effects of this compound across a wide range of cellular and biochemical targets. These application notes provide detailed protocols for HTS assays tailored to evaluate the bioactivity of this compound, focusing on its cytotoxic, enzyme-inhibiting, and signaling pathway-modulating effects. The following protocols are designed to be adaptable for automated liquid handling systems and multi-well plate formats, facilitating large-scale screening efforts.
Data Presentation: Quantitative Bioactivity of Sesquiterpene Lactones
The following tables summarize representative quantitative data for sesquiterpene lactones, including compounds structurally related to this compound, to provide a comparative baseline for HTS experiments. Due to the limited availability of specific quantitative data for this compound, the IC50 values of other sesquiterpene lactones with known anticancer activity are presented.
Table 1: Cytotoxicity of Sesquiterpene Lactones against various Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Parthenolide | MCF-7 (Breast) | MTT Assay | 5.8 | [1] |
| Parthenolide | HeLa (Cervical) | MTT Assay | 3.2 | [1] |
| Costunolide | A549 (Lung) | MTT Assay | 12.5 | [2] |
| Costunolide | HepG2 (Liver) | MTT Assay | 8.7 | [2] |
| Dehydrocostus Lactone | HT-29 (Colon) | SRB Assay | 15.2 | [3] |
| Alantolactone | K562 (Leukemia) | MTT Assay | 2.1 | |
| Isoalantolactone | U937 (Lymphoma) | MTT Assay | 4.5 |
Table 2: Enzyme Inhibition by Sesquiterpene Lactones
| Compound | Enzyme Target | Assay Type | IC50 (µM) | Reference |
| Parthenolide | IKKβ | Kinase Glo | 7.5 | |
| Costunolide | Cyclooxygenase-2 (COX-2) | Colorimetric | 25 | |
| Helenalin | NF-κB (p65) DNA Binding | ELISA | 1.5 |
Experimental Protocols
Cell-Based High-Throughput Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on various cancer cell lines using a resazurin-based assay, which is readily adaptable for HTS.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
Sterile 96-well or 384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.
-
Using a multichannel pipette or liquid handler, dispense 100 µL of the cell suspension into each well of a 96-well plate (for 384-well plates, adjust volumes accordingly).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical starting concentration range is 0.1 to 100 µM.
-
Prepare positive control (Doxorubicin) and vehicle control (DMSO at the same final concentration as the highest this compound concentration) wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Biochemical High-Throughput Enzyme Inhibition Assay: IKKβ Kinase Assay
This protocol describes a luminescent kinase assay to screen for the inhibitory activity of this compound against IKKβ, a key enzyme in the NF-κB signaling pathway.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., IκBα peptide)
-
ATP
-
Kinase assay buffer
-
This compound stock solution (in DMSO)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Protocol:
-
Assay Preparation:
-
Prepare the kinase reaction buffer containing ATP and the IKKβ substrate at their optimal concentrations.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare positive control (Staurosporine) and vehicle control (DMSO) wells.
-
-
Enzyme Reaction:
-
To each well of the assay plate, add 2.5 µL of the diluted this compound, positive control, or vehicle control.
-
Add 2.5 µL of the IKKβ enzyme solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Sesquiterpene lactones, like this compound, are known to modulate several key signaling pathways involved in cancer progression and inflammation. The following diagrams illustrate these pathways.
Caption: NF-κB Signaling Pathway and potential inhibition by this compound.
Caption: MAPK/ERK Signaling Pathway and hypothetical inhibition point.
Caption: Intrinsic Apoptosis Pathway and potential pro-apoptotic effect.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and characterize the bioactivity of this compound.
Caption: High-Throughput Screening Workflow for this compound Bioactivity.
References
- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for Detecting Rivularin (Skullcapflavone) Metabolites in Biological Samples
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Rivularin, also known as Skullcapflavone, is a flavonoid found in various medicinal plants, including those from the Scutellaria genus. As with many flavonoids, understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential toxicity in preclinical and clinical studies. This document provides detailed application notes and protocols for the detection and quantification of this compound and its metabolites in biological samples such as plasma, urine, and tissues. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are powerful tools for the analysis of flavonoid metabolites.
Metabolic Pathways of this compound (Skullcapflavone)
Upon ingestion, flavonoids like this compound undergo extensive metabolism in the gastrointestinal tract and the liver. The primary metabolic transformations include deglycosylation, glucuronidation, sulfation, and methylation. These processes are part of the body's natural detoxification pathways (Phase I and Phase II metabolism), which increase the water solubility of the compounds to facilitate their excretion. The resulting metabolites are often conjugates of the original flavonoid aglycone.
Below is a simplified representation of the expected metabolic pathway for this compound (Skullcapflavone).
Caption: Simplified metabolic pathway of this compound (Skullcapflavone).
Analytical Techniques and Protocols
The detection and quantification of this compound and its metabolites in complex biological matrices require sensitive and selective analytical methods. HPLC coupled with UV or mass spectrometry detection is the most common approach.
Experimental Workflow
The general workflow for analyzing this compound metabolites in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for this compound metabolite analysis.
Protocol 1: Analysis of this compound Metabolites in Plasma
This protocol describes the extraction and analysis of this compound and its metabolites from plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample).
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction step with another 500 µL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][2][3][4]
-
Mobile Phase:
-
A: 0.1% formic acid in water.[1]
-
B: Methanol or acetonitrile.
-
-
Gradient Elution: A typical gradient would start at a lower percentage of organic phase (B), ramping up to a high percentage to elute the compounds, followed by a re-equilibration step. For example: 0-2 min, 10% B; 2-15 min, 10-80% B; 15-18 min, 80% B; 18-20 min, 80-10% B; 20-25 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its expected metabolites.
Protocol 2: Analysis of this compound Metabolites in Urine
This protocol details the sample preparation and analysis of this compound metabolites in urine. Due to the high concentration of metabolites, a dilution step is often sufficient. For trace-level analysis, Solid-Phase Extraction (SPE) is recommended.
1. Sample Preparation (Dilute-and-Shoot or SPE)
-
Dilute-and-Shoot:
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:1 with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Solid-Phase Extraction (SPE) for higher sensitivity:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of centrifuged urine onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
2. HPLC-MS/MS Conditions
The HPLC-MS/MS conditions would be similar to those described in Protocol 1. The gradient may need to be optimized based on the complexity of the urine matrix and the specific metabolites of interest.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of flavonoids in biological samples using HPLC-based methods. Note that specific values for this compound (Skullcapflavone) may vary depending on the specific instrumentation and matrix.
| Parameter | Plasma | Urine | Tissue Homogenate |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 5 - 20 ng/mL | 10 - 50 ng/g |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 15 - 50 ng/mL | 25 - 100 ng/g |
| Recovery | > 85% | > 80% | > 75% |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
These are generalized values based on flavonoid analysis and should be established for each specific assay.
Data Presentation and Interpretation
For quantitative analysis, a calibration curve should be prepared using standards of this compound and any available metabolite standards. The concentration of the analytes in the biological samples is then determined by comparing their peak areas to the calibration curve.
Metabolite identification is typically achieved by comparing the retention times and mass fragmentation patterns with those of authentic standards or by using high-resolution mass spectrometry to determine the elemental composition and propose structures for unknown metabolites.
Conclusion
The protocols and information provided here offer a robust starting point for researchers, scientists, and drug development professionals interested in studying the metabolism of this compound (Skullcapflavone). The use of HPLC and LC-MS/MS provides the necessary sensitivity and selectivity for the accurate detection and quantification of its metabolites in various biological samples. Method validation is a critical step to ensure the reliability of the generated data.
References
- 1. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. View of Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures. [journals.library.ualberta.ca]
Troubleshooting & Optimization
Technical Support Center: Improving Sesquiterpene Lactone Extraction Yields
Introduction:
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of sesquiterpene lactones. While the initial query specified "Rivularin sesquiterpene lactone," publicly available chemical databases, such as PubChem, classify compounds named this compound as either a flavone or a brominated indole derivative, not a sesquiterpene lactone.[1][2]
Therefore, this guide will focus on the broader class of sesquiterpene lactones, providing strategies and protocols to enhance extraction yields for these valuable bioactive compounds. The principles and techniques discussed here are widely applicable to various sesquiterpene lactones and can be adapted to specific research needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the yield of sesquiterpene lactone extraction?
A1: The yield of sesquiterpene lactones is influenced by a combination of pre-extraction and extraction factors:
-
Genetic Variation: The concentration of sesquiterpene lactones can vary significantly between different plant species and even among cultivars of the same species.[3]
-
Plant Developmental Stage: The concentration of these compounds is often highest during a specific stage of the plant's life cycle, such as the full flowering stage.[3] Harvesting at the optimal time is crucial for maximizing yield.
-
Environmental Conditions: Factors like light intensity, temperature, water stress, and soil nutrient composition can impact the biosynthesis and accumulation of secondary metabolites, including sesquiterpene lactones.[3]
-
Post-Harvest Handling: Improper drying and storage of plant material can lead to the degradation of the target compounds. It is often recommended to use freshly powdered herbal material to avoid significant loss of sesquiterpene lactones.
-
Extraction Method and Solvent Choice: The efficiency of the extraction is highly dependent on the chosen solvent and extraction technique.
Q2: Which solvents are most effective for extracting sesquiterpene lactones?
A2: The choice of solvent is critical and depends on the polarity of the specific sesquiterpene lactone. Generally, sesquiterpene lactones are extracted with a range of organic solvents. Common choices include:
-
Hexane
-
Ethanol
-
Methanol
-
Ethyl acetate
-
Acetone
-
Methanol/water mixtures
-
Dichloromethane-Methanol (1:1)
The optimal solvent or solvent mixture should be determined experimentally for each specific case. For instance, a study on chicory STLs found that 100% water was most effective for free STLs, while methanol/water mixtures were better for conjugated STLs.
Q3: What are the most common methods for sesquiterpene lactone extraction?
A3: Several methods are employed for the extraction of sesquiterpene lactones, each with its own advantages and disadvantages:
-
Maceration: This is a simple technique involving soaking the plant material in a solvent for an extended period. It is straightforward but can be time-consuming.
-
Soxhlet Extraction: A more efficient method than maceration, it uses a continuous reflux of fresh solvent to extract the compounds.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to shorter extraction times and higher yields.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and energy consumption compared to conventional methods.
Q4: How can I minimize the degradation of sesquiterpene lactones during and after extraction?
A4: Sesquiterpene lactones can be unstable. To prevent degradation:
-
Avoid High Temperatures: Concentrate extracts using a rotary evaporator at temperatures below 45°C.
-
Proper Storage: Store both crude and purified extracts at low temperatures (e.g., 4°C or -20°C) in the dark.
-
Fresh Material: Use freshly powdered plant material, as a significant loss of total sesquiterpenes (around 20%) has been observed after 15-20 days of storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Crude Extract | Suboptimal plant material. | Harvest the plant at the full flowering stage. Ensure proper post-harvest handling, including immediate drying away from direct sunlight and storage in a cool, dark, dry place. |
| Inefficient extraction method. | Optimize the extraction parameters such as solvent choice, temperature, and time. Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for potentially higher yields and shorter extraction times. | |
| Incorrect solvent selection. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their mixtures) to find the most effective one for your target sesquiterpene lactone. | |
| Degradation of Target Compound | High temperature during concentration. | Use a rotary evaporator at a temperature below 45°C to concentrate the extract. |
| Improper storage of the extract. | Store crude and purified extracts at low temperatures (4°C or -20°C) and protected from light to prevent degradation. | |
| Instability of the compound in powdered form. | Use freshly powdered herbal material for extraction to avoid significant degradation of sesquiterpene lactones over time. | |
| Co-extraction of Impurities | Non-selective extraction solvent. | Employ a multi-step extraction process. For example, a preliminary extraction with a non-polar solvent like hexane can remove fats and waxes before extracting the sesquiterpene lactones with a more polar solvent. |
| Complex plant matrix. | Further purify the crude extract using chromatographic techniques such as column chromatography over silica gel or preparative HPLC. |
Experimental Protocols
General Protocol for Sesquiterpene Lactone Extraction
This protocol provides a general procedure that can be adapted for various plant materials.
-
Preparation of Plant Material:
-
Dry the aerial parts of the plant material at room temperature in a well-ventilated area until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction (Choose one method):
-
Maceration:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of a suitable solvent (e.g., hexane, ethanol, or ethyl acetate).
-
Stopper the flask and let it stand for 72 hours at room temperature with occasional shaking.
-
-
Soxhlet Extraction:
-
Place 10 g of the powdered plant material in a thimble.
-
Extract with 100 mL of a suitable solvent for 6-8 hours at the boiling point of the solvent.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Place 10 g of the powdered plant material in a flask with 100 mL of a suitable solvent.
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Wash the residue with a small volume of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target sesquiterpene lactone.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Sesquiterpene Lactones from Inula helenium Roots
| Extraction Method | Time | Energy Consumption (W·h/g) | CO2 Emission ( kg/g ) |
| Microwave-Assisted Extraction (MAE) | Faster (43.4 times) | 228.6 times less | 228.6 times less |
| Maceration | Slower | Higher | Higher |
| Data adapted from a study on alantolactone and isoalantolactone extraction, demonstrating the efficiency of MAE. |
Table 2: Effect of Extraction Conditions on the Yield of Sesquiterpene Lactones from Chicory Roots
| Solvent | Temperature (°C) | Time (h) | DHLc Yield (mM) | Lc Yield (mM) |
| Water | 30 | 17 | Increased by a factor of 10 (sum of DHLc and Lc) | Increased by a factor of 10 (sum of DHLc and Lc) |
| Water | 50 | 17 | Increased by a factor of 5 (sum of DHLc and Lc) | Increased by a factor of 5 (sum of DHLc and Lc) |
| Methanol/Water (50/50) | - | - | Lower than with 100% water | Lower than with 100% water |
| Data from a study on 11,13-dihydrolactucin (DHLc) and lactucin (Lc) extraction, showing that water at 30°C for 17 hours provided the best results for these free STLs. |
Visualizations
Caption: A generalized workflow for the extraction and purification of sesquiterpene lactones from plant material.
References
Technical Support Center: Troubleshooting Inconsistent Results in Rivularin Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in cytotoxicity assays involving Rivularin. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a sesquiterpene lactone found as a minor component in extracts of Leptocarpha rivularis. The primary cytotoxic component of this plant is leptocarpine, which is known to induce apoptosis. While the specific mechanism of this compound is not extensively documented in readily available literature, related compounds often exert cytotoxic effects through pathways involving apoptosis. It is crucial to distinguish the effects of this compound from other compounds that may be present in an extract.
Q2: My IC50 values for this compound vary significantly between experiments. What are the most likely causes?
A2: High inter-experimental variability is a common issue in cytotoxicity assays.[1] The key contributing factors can be categorized as follows:
-
Compound-Related Issues: Inconsistent solubility or degradation of this compound in the culture medium.[1]
-
Cell-Related Issues: Variations in cell seeding density, cell health, or passage number.[1][2]
-
Assay-Related Issues: Inconsistent incubation times, reagent variability, or interference of this compound with the assay chemistry (e.g., MTT reduction).
Q3: Could this compound be interfering with my MTT or MTS assay?
A3: It is possible, especially if this compound is a natural product extract. Some plant extracts and polyphenolic compounds are known to interfere with tetrazolium reduction assays, leading to an over or underestimation of cell viability. It is recommended to run a control experiment with this compound in cell-free medium to check for direct reduction of the tetrazolium salt.
Q4: How can I ensure my this compound stock solution is consistent?
A4: Proper preparation and storage of your stock solution are critical. Prepare fresh stock solutions in a suitable solvent like DMSO, ensure complete dissolution, and store them correctly (aliquoted and frozen at -20°C or -80°C) to avoid repeated freeze-thaw cycles. Protect the solution from light, as some compounds are light-sensitive.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | - Standardize cell passage number; use cells within a consistent and low passage number range. - Ensure cells are in the logarithmic growth phase before starting experiments. - Use the same batch of media, serum, and supplements to minimize variability. |
| Poor Solubility or Instability of this compound | - Prepare fresh stock solutions for each experiment. - Visually inspect the culture medium for any precipitation after adding this compound. - Consider using a formulation with solubilizing agents if solubility is a persistent issue. |
| Inconsistent Seeding Density | - Optimize and strictly adhere to a standardized cell seeding density for each cell line. - Use an automated cell counter for accurate cell counts. |
| Edge Effects on Assay Plates | - Incubate plates in a humidified chamber to minimize evaporation from edge wells. - Consider leaving the outer wells of the plate empty and filling them with sterile PBS or media. |
Issue 2: Poor or No Dose-Response Curve
| Possible Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | - Perform a preliminary dose-ranging study with a wide range of concentrations (e.g., using 10-fold dilutions) to determine the approximate effective range. |
| Compound Inactivity | - Verify the identity and purity of your this compound sample. - If using an extract, consider that the concentration of the active compound may be too low. |
| Cell Line Resistance | - Research the cell line to see if it expresses high levels of drug efflux pumps (e.g., ABC transporters) that might confer resistance. |
| Assay Incubation Time Too Short or Too Long | - Optimize the incubation time. A typical duration is 48-72 hours, but this can be cell line and compound-dependent. Shorter times may not be sufficient to observe an effect, while longer times can lead to nutrient depletion and cell death in control wells. |
Issue 3: Inconsistent Results with Tetrazolium-Based Assays (MTT, MTS, XTT)
| Possible Cause | Troubleshooting Steps |
| Direct Reduction of Tetrazolium Salt by this compound | - Run a control experiment by adding this compound to cell-free culture medium with the tetrazolium reagent to check for a color change. |
| Interference with Cellular Metabolism | - Be aware that tetrazolium assays measure metabolic activity, not directly cell number. Some compounds can alter cellular metabolism without affecting viability. - Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or trypan blue exclusion). |
| Toxicity of the Assay Reagent | - Minimize the incubation time with the tetrazolium reagent to the shortest duration that provides a sufficient signal-to-noise ratio. |
Experimental Protocols
Standard Cytotoxicity Assay using a Tetrazolium-Based Method (e.g., MTT)
-
Cell Plating:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue).
-
Dilute the cell suspension to the optimized seeding density.
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Include appropriate controls: vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and untreated control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL in sterile PBS).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for conducting a cytotoxicity assay.
Caption: A decision tree for troubleshooting inconsistent cytotoxicity data.
References
Technical Support Center: Minimizing Degradation of Rivularin Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rivularin compounds. It addresses common issues related to compound stability and storage to help ensure the integrity of your experiments.
Part 1: Identifying Your this compound Compound
The term "this compound" has been used to describe several distinct natural products isolated from cyanobacteria of the genus Rivularia. These compounds belong to different chemical classes and therefore have different stability profiles and storage requirements. Before proceeding, it is crucial to identify the specific type of this compound compound you are working with.
FAQ: How do I know which this compound compound I have?
Answer: The identity of your this compound compound should be confirmed by its molecular formula and structural class. The three main types of compounds referred to as "this compound" are:
-
This compound (flavone): Also known as Skullcapflavone, this is a type of flavonoid with the molecular formula C18H16O7.[1]
-
This compound A: A hexabrominated indole, which is a type of marine alkaloid. Its molecular formula is C16H6Br6N2.[2]
-
This compound (sterol): A sterol compound with the molecular formula C23H32O5.[3]
Consult your supplier's documentation or analytical data (such as Mass Spectrometry or NMR) to confirm which of these compounds you are using. The following sections provide specific stability and storage guidance for each class.
Part 2: Storage and Stability of this compound (Flavone)
This section applies to This compound (flavone) , also known as Skullcapflavone (C18H16O7). Flavones are a class of flavonoids generally susceptible to degradation by oxidation, hydrolysis, and photolysis, particularly at higher pH and temperature.
Troubleshooting Guide: this compound (Flavone) Degradation
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency over time in solution. | Oxidative degradation: Flavonoids are prone to autoxidation, especially in solution at physiological or alkaline pH. This process is accelerated by oxygen and light. | - Prepare solutions fresh daily. - If storage is necessary, store solutions at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). - Use deoxygenated solvents for preparing solutions. |
| Appearance of new peaks in HPLC analysis of stored samples. | Hydrolysis or C-ring cleavage: Flavone structures can undergo cleavage of their heterocyclic C-ring, especially under thermal stress or non-neutral pH, leading to the formation of phenolic acid derivatives. | - Store stock solutions in an appropriate solvent at low temperatures (-20°C or below). - For aqueous solutions, buffer to a slightly acidic pH (pH 3-5) to improve stability. Flavone aglycones are generally more stable at lower pH.[2] |
| Discoloration of the compound (solid or solution). | Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to degradation. The presence of oxygen can have a synergistic effect. | - Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil. - Minimize exposure to light during experimental procedures. |
| Inconsistent results between experimental replicates. | Inconsistent storage of aliquots: Frequent freeze-thaw cycles or storage of working solutions at room temperature can lead to variable degradation. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Keep working solutions on ice and protected from light during use. |
FAQs: this compound (Flavone) Storage
Q1: What are the optimal long-term storage conditions for solid this compound (flavone)? A1: For long-term storage, solid this compound (flavone) should be kept in a tightly sealed container, protected from light, at -20°C or below. Storing under an inert gas like argon or nitrogen can further minimize oxidative degradation.
Q2: In what solvent should I dissolve this compound (flavone) for stock solutions? A2: Dimethyl sulfoxide (DMSO) or ethanol are common solvents for creating stock solutions of flavonoids. These stock solutions should then be stored at -20°C or -80°C in small aliquots.
Q3: How stable is this compound (flavone) in aqueous media for cell-based assays? A3: Flavonoids can degrade in aqueous media, especially at neutral or alkaline pH (like in cell culture media, pH ~7.4). Degradation can be rapid, with significant loss occurring within hours. It is highly recommended to prepare fresh dilutions from a frozen stock solution immediately before each experiment.
Quantitative Data: Flavonoid Stability
The stability of flavonoids is highly dependent on their structure, temperature, and pH. The following table summarizes general findings on flavonoid degradation kinetics.
| Compound Class | Condition | Degradation Rate/Observation | Reference |
| Quercetin (a flavonol) | pH 7.4, PBS buffer | Follows first-order kinetics. Half-life (t1/2) of approximately 180.5 minutes. | [4] |
| Total Flavonoids (Cocoa) | Storage at 4°C vs. 35°C | Degradation is accelerated at higher temperatures. A first-order kinetic model fits the data well. | |
| Myricetin (a flavonol) | Boiling water | Significantly unstable; more than 63.97% degraded after 3 hours. | |
| Apigenin 7-O-glucoside | 100°C, pH 3, 5, or 7 | Highly stable, retaining 90-95% of the original concentration after 5 hours. |
Potential Degradation Pathway of this compound (Flavone)
The primary degradation pathway for many flavonoids involves the opening of the central C-ring, leading to the formation of phenolic acids and other smaller molecules.
Caption: Potential degradation pathway for this compound (flavone).
Part 3: Storage and Stability of this compound A (Brominated Indole)
This section applies to This compound A (C16H6Br6N2) , a halogenated marine alkaloid. Brominated indoles can be sensitive to light and oxidation, and their stability can be influenced by the solvent and pH.
Troubleshooting Guide: this compound A Degradation
| Problem | Possible Cause | Recommended Solution |
| Compound appears unstable in solution, even at low temperatures. | Solvent-induced degradation or oxidation: Certain solvents may promote the degradation of indole compounds. The indole ring can be susceptible to oxidation. | - Screen different solvents for stability (e.g., DMSO, ethanol, acetonitrile). - Store solutions under an inert atmosphere (argon or nitrogen) at -80°C. - Avoid prolonged exposure to air. |
| Formation of colored byproducts in solution. | Photodegradation: Indole derivatives are often photosensitive and can form colored polymeric materials upon exposure to light. | - Handle the compound and its solutions under low-light conditions. - Use amber vials or light-blocking containers for storage. |
| Loss of bromine atoms detected by Mass Spectrometry. | Reductive dehalogenation: Although less common during storage, certain conditions or contaminants could potentially lead to the loss of bromine substituents. | - Ensure high-purity solvents and reagents. - Avoid exposure to reducing agents unless required for a specific reaction. |
FAQs: this compound A Storage
Q1: What are the best practices for long-term storage of solid this compound A? A1: Solid this compound A should be stored at -20°C or -80°C in a tightly sealed, amber vial under an inert atmosphere to protect it from oxygen, moisture, and light.
Q2: Some brominated indoles are reported to be unstable. How concerned should I be? A2: Stability can vary greatly depending on the specific structure. Some simple 3-bromoindoles have been reported to be unstable at room temperature and even at 4°C. Given the complex, polybrominated structure of this compound A, it is crucial to handle it with care and assume it may be labile until proven otherwise through stability studies.
Q3: Can the bromine atoms affect the stability of the compound? A3: Yes. Halogenation can significantly alter the electronic properties of the indole ring, which can affect its susceptibility to oxidation or other reactions. In some cases, halogenation can enhance the stability of a molecule within a biological system by blocking sites of metabolic degradation.
Potential Degradation Pathway of this compound A
The indole nucleus is susceptible to oxidation, which can lead to the opening of the heterocyclic ring or the formation of various oxidized derivatives. Photodegradation can also lead to polymerization.
Caption: Potential degradation pathways for this compound A.
Part 4: Storage and Stability of this compound (Sterol)
This section applies to This compound (sterol) (C23H32O5) . Sterols are generally susceptible to oxidation, especially when exposed to heat, light, and oxygen. The primary degradation products are sterol oxidation products (SOPs), also known as oxysterols.
Troubleshooting Guide: this compound (Sterol) Degradation
| Problem | Possible Cause | Recommended Solution |
| Formation of more polar compounds in HPLC/TLC. | Oxidation: The sterol ring and side chain are susceptible to oxidation, forming hydroxyl, keto, or epoxy derivatives (SOPs). This is accelerated by heat and light. | - Store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below). - Use antioxidants (e.g., BHT, tocopherol) in solutions if compatible with your experimental design. - Avoid heating solutions unless necessary. |
| Decrease in total sterol content after storage or processing. | Thermal degradation: High temperatures can cause significant degradation of sterols. | - Minimize exposure to high temperatures. If heating is required, use the lowest effective temperature for the shortest possible duration. - Be aware that drastic heating (e.g., 15 min at 90°C) can lead to a >60% decrease in total phytosterol content. |
| Variability in results from samples stored in different containers. | Container material and headspace oxygen: Some plastics may be permeable to oxygen or leach contaminants. Large headspace in a vial allows for more oxygen to be present. | - Store in glass vials (amber for light protection) with Teflon-lined caps. - Use vials that are appropriately sized for the sample volume to minimize headspace. |
FAQs: this compound (Sterol) Storage
Q1: What are the ideal storage conditions for this compound (sterol)? A1: Solid this compound (sterol) should be stored at -20°C or colder, protected from light, and preferably under an inert atmosphere. For solutions, use a high-purity solvent and store under the same conditions in small, single-use aliquots.
Q2: How stable are sterols to heating? A2: Sterols are susceptible to thermal degradation. The rate of degradation increases significantly with temperature. For example, heating at 180°C can cause a 60% loss of sterols in just 5 minutes, and up to 95% loss after 6 hours.
Q3: Are sterol oxidation products a concern? A3: Yes. Sterol oxidation products (SOPs) can have biological activities of their own, which may differ from the parent compound. It is important to minimize their formation to ensure that the observed biological effects are from the this compound (sterol) itself.
Quantitative Data: Sterol Stability
The stability of sterols is highly dependent on temperature and the food matrix. The following table provides examples of phytosterol degradation under various conditions.
| Compound Class | Condition | Degradation Rate/Observation | Reference |
| Phytosterols in Milk | Schaal oven test (24h at 65°C, equivalent to 1 month at RT) | Only a 4% reduction in phytosterol content. | |
| Phytosterols in Milk | Drastic heating (15 min at 90°C) | ~60% decrease in total phytosterol content. | |
| Various Sterols | Heating at 180°C for 360 min | Degradation susceptibility: campesterol ≈ β-sitosterol ≥ stigmasterol > cholesterol. | |
| Plant Stanols in Margarine | Storage for 18 weeks at 20°C | Sitostanol content decreased by 30%; oxidized sterols increased by 100%. |
Potential Degradation Pathway of this compound (Sterol)
Sterol degradation is primarily an oxidative process that forms a variety of sterol oxidation products (SOPs).
Caption: Primary degradation pathway for this compound (sterol).
Part 5: Experimental Protocols
This section provides detailed methodologies for conducting a forced degradation study and developing a stability-indicating HPLC method to assess the stability of your this compound compound.
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the this compound compound under various stress conditions to identify potential degradation products and establish degradation pathways. This is essential for developing a stability-indicating analytical method.
Materials:
-
This compound compound (solid)
-
Solvents (e.g., Methanol, Acetonitrile, DMSO, Water - HPLC grade)
-
Acid: 0.1 M Hydrochloric Acid (HCl)
-
Base: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidizing agent: 3% Hydrogen Peroxide (H2O2)
-
HPLC or UPLC system with UV/PDA and/or Mass Spectrometry (MS) detector
-
Photostability chamber (ICH Q1B compliant) or a light source with controlled UV and visible output
-
Temperature-controlled oven and water bath
-
pH meter
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of your this compound compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions (Perform each in parallel):
-
Control Sample: Dilute the stock solution with the solvent to a final concentration of ~100 µg/mL. Keep this sample at -20°C, protected from light.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Before analysis, cool the sample and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 2, 8, and 24 hours (basic conditions are often harsher). Before analysis, cool the sample and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation (Solution): Dilute the stock solution to ~100 µg/mL. Heat at 60°C in an oven, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 72 hours. After exposure, dissolve in the solvent to prepare a ~100 µg/mL solution.
-
Photodegradation (Solution): Dilute the stock solution to ~100 µg/mL. Expose the solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil and placed alongside.
-
-
Sample Analysis:
-
Analyze all samples (stressed and control) by a suitable analytical method (see Protocol 2).
-
Aim for 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stress duration or temperature. If degradation is minimal, increase the stress severity.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound compound from all potential degradation products, process impurities, and excipients.
Initial HPLC-UV/PDA Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a broad gradient to elute all components, for example:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector scanning from 200-400 nm. Select an optimal wavelength for quantification based on the UV spectrum of the parent compound.
Method Development and Optimization Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
-
Specificity and Peak Purity:
-
Inject the mixture of stressed samples. The primary goal is to achieve baseline separation between the parent this compound peak and all degradation product peaks.
-
Use the PDA detector to assess peak purity. The UV spectra across an entire peak should be consistent. If a mass spectrometer is available, confirm that the peak corresponds to a single m/z value.
-
-
Optimization:
-
If co-elution occurs, systematically adjust chromatographic parameters. Modifying the gradient slope or changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.
-
Adjusting the pH of the mobile phase is a powerful tool for ionizable compounds.
-
If resolution is still not achieved, try a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano).
-
-
Validation:
-
Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
-
References
Enhancing the purity of Rivularin sesquiterpene lactone during purification
A Note on "Rivularin Sesquiterpene Lactone": Our comprehensive search of scientific literature did not identify a compound specifically named "this compound" that is classified as a sesquiterpene lactone. The name "this compound" is associated with a type of flavone. It is possible that the name is used colloquially, refers to a novel but undocumented compound, or is a misnomer. This guide will therefore focus on the purification of a representative and well-studied sesquiterpene lactone, Parthenolide , which presents common challenges and principles applicable to the broader class of sesquiterpene lactones, including any potential compounds from the cyanobacterial genus Rivularia.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in purifying sesquiterpene lactones like Parthenolide?
A1: Researchers often face several challenges during the purification of sesquiterpene lactones:
-
Thermal Instability: Many sesquiterpene lactones are sensitive to heat and can degrade at elevated temperatures, leading to low yields and the formation of impurities.[1][2][3]
-
Co-eluting Impurities: Crude extracts from natural sources are complex mixtures. Structurally similar compounds and other lipophilic molecules often co-elute with the target sesquiterpene lactone, making separation difficult.
-
Chemical Instability: The α-methylene-γ-lactone group, a common feature in many sesquiterpene lactones, is reactive and can be susceptible to degradation under acidic or basic conditions.[3]
-
Low Concentration: The target compound may be present in low concentrations in the initial biomass, requiring efficient extraction and enrichment steps.
Q2: Which chromatographic techniques are most effective for purifying Parthenolide?
A2: A multi-step chromatographic approach is typically necessary to achieve high purity. Common techniques include:
-
Low-Pressure Column Chromatography: Often used as an initial purification step with silica gel or reversed-phase C18 material to fractionate the crude extract.
-
High-Performance Liquid Chromatography (HPLC): The method of choice for final purification, offering high resolution. Reversed-phase HPLC with a C18 column is most common.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of the sample. It is particularly useful for separating compounds with similar polarities.
Q3: How can I improve the resolution of my target peak in HPLC?
A3: To improve HPLC peak resolution, consider the following:
-
Optimize the Mobile Phase: Adjust the solvent ratio (e.g., acetonitrile/water or methanol/water) to fine-tune the retention time and separation of your target compound from impurities. A shallower gradient can often improve resolution.
-
Change the Column: If co-elution persists, try a column with a different stationary phase (e.g., phenyl-hexyl or cyano) or a different particle size.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes increase resolution, but will also increase the run time.
-
Modify the Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and efficiency, but be mindful of the thermal stability of your compound.
Q4: My final product shows low purity. What are the likely causes and solutions?
A4: Low purity in the final product can stem from several factors:
-
Incomplete Separation: The chosen chromatographic method may not be adequate to separate all impurities. Consider adding an orthogonal purification step (e.g., a different type of chromatography or recrystallization).
-
Degradation during Processing: The compound may be degrading during extraction, solvent evaporation, or purification. Use mild conditions (e.g., low temperatures for solvent removal) and avoid prolonged exposure to harsh pH.
-
Contamination: Ensure all solvents are of high purity and glassware is thoroughly cleaned to avoid introducing external contaminants.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Parthenolide and other sesquiterpene lactones.
Issue 1: Peak Tailing in HPLC Chromatogram
-
Symptom: The peak for your sesquiterpene lactone is asymmetrical, with a pronounced "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanol groups on a C18 column) can cause tailing. Solution: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) to suppress silanol interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Buildup of impurities on the column frit or at the head of the column can affect peak shape. Solution: Flush the column with a strong solvent (e.g., isopropanol or a mixture of methanol and chloroform). If the problem persists, replace the column. |
| Inappropriate Solvent for Sample | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. |
Issue 2: Low Recovery of the Target Compound
-
Symptom: The final yield of the purified sesquiterpene lactone is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation during Extraction/Purification | Sesquiterpene lactones can be sensitive to heat, light, and pH. Solution: Perform extractions at room temperature or below. Use a rotary evaporator at low temperatures (<40°C) for solvent removal. Protect the sample from light by using amber vials. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the stationary phase. Solution: If using normal-phase chromatography, consider switching to reversed-phase. For HPLC, ensure the mobile phase is sufficiently strong to elute the compound. |
| Precipitation in the HPLC System | If the sample is not fully soluble in the mobile phase, it can precipitate in the tubing or on the column. Solution: Ensure the sample is fully dissolved before injection. Consider changing the mobile phase or the solvent used to dissolve the sample. |
| Inefficient Extraction | The initial extraction from the biomass may be incomplete. Solution: Optimize the extraction solvent and method. Sonication or maceration can improve extraction efficiency. |
Quantitative Data Presentation
The following table summarizes a comparison of two different purification strategies for sesquiterpene lactones from a plant extract, highlighting the trade-offs between purity, yield, and processing time.
| Purification Strategy | Starting Material | Method | Processing Time | Yield (mg) | Purity (%) |
| Strategy A | 275 g dry extract | Low-Pressure Chromatography | 110 hours | 13.8 (Grosheimin), 52.3 (Cynaropicrin) | 95 |
| Strategy B | 275 g dry extract | Countercurrent Chromatography (CCC) + Preparative HPLC | 95 hours | 17.9 (Grosheimin), 68.0 (Cynaropicrin) | 99.4 (Grosheimin), 98.7 (Cynaropicrin) |
Data adapted from a study on the purification of grosheimin and cynaropicrin, two other sesquiterpene lactones.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Parthenolide
-
Extraction:
-
Air-dry and powder the plant material (e.g., feverfew leaves).
-
Macerate the powdered material in methanol (1:10 w/v) for 24 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate under reduced pressure at a temperature below 40°C to obtain a crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing Parthenolide (typically the chloroform or ethyl acetate fraction).
-
Concentrate the Parthenolide-rich fraction to dryness.
-
-
Silica Gel Column Chromatography:
-
Pack a silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the Parthenolide-rich fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity.
-
Collect fractions and analyze by TLC to identify and pool the fractions containing Parthenolide.
-
Concentrate the pooled fractions.
-
Protocol 2: High-Purity Purification of Parthenolide by Preparative HPLC
-
System Preparation:
-
Equilibrate a preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm) with the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the partially purified Parthenolide fraction from Protocol 1 in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Separation:
-
Inject the filtered sample onto the column.
-
Run a linear gradient to a higher concentration of organic solvent (e.g., from 50% to 80% acetonitrile over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to Parthenolide.
-
-
Post-Purification:
-
Combine the collected fractions containing pure Parthenolide.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure compound.
-
Visualizations
Caption: A typical multi-step workflow for the purification of a sesquiterpene lactone.
Caption: A logical troubleshooting guide for addressing poor peak shape in HPLC.
References
Technical Support Center: Scaling Up Rivularin Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Rivularin and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process. As specific, proprietary scale-up data for this compound is not widely published, this guide is based on established principles of organic process chemistry, known challenges in synthesizing complex indole alkaloids, and specific issues reported in the literature.
Frequently Asked Questions (FAQs)
Category 1: General Scale-Up Strategy
Q1: What are the primary challenges when scaling up a complex natural product synthesis like this compound?
A1: Scaling up the synthesis of a complex molecule like this compound, which is likely an indole alkaloid, presents several key challenges. These include:
-
Process Reproducibility: Reaction kinetics, heat transfer, and mixing efficiency can differ significantly between small and large-scale reactors, potentially leading to inconsistent yields and impurity profiles.
-
Purification and Isolation: Methods that are effective at the lab scale, such as column chromatography, often become cumbersome, expensive, and time-consuming at larger scales. Developing robust crystallization or alternative purification methods like catch-and-release chromatography is crucial.[1][2]
-
Reagent and Solvent Cost: The cost of reagents, catalysts, and solvents, which may be negligible at the milligram scale, can become a major financial obstacle at the kilogram scale.
-
Safety and Handling: Handling large quantities of potentially hazardous reagents and managing exothermic reactions requires rigorous safety protocols and specialized equipment.
Q2: How should I adapt my purification strategy when moving from lab to pilot scale?
A2: Adapting your purification strategy is critical for a successful scale-up.
-
Prioritize Crystallization: If possible, design the synthesis so that the final product or key intermediates can be purified by crystallization. This is one of the most cost-effective and scalable purification methods.[1][2]
-
Utilize Acid-Base Extractions: As alkaloids are basic, liquid-liquid acid-base extractions are a powerful tool for removing neutral or acidic impurities from the crude product stream.[1]
-
Consider Ion Exchange Chromatography: Strong Cation Exchange (SCX) chromatography can be used in a "catch-and-release" mode. In this technique, the basic alkaloid is captured on the acidic column, impurities are washed away, and the pure product is then released with a basic solution. This can be more efficient than traditional silica gel chromatography at scale.
-
Preparative HPLC: For high-purity requirements where crystallization is not feasible, preparative reverse-phase HPLC is an option, though it is often more expensive. For complex mixtures, a two-dimensional approach coupling normal-phase and reversed-phase liquid chromatography (NPLC x RPLC) can be effective.
Q3: What are the key considerations for choosing a protecting group for the indole nitrogen in a multi-step synthesis?
A3: The choice of a protecting group for the indole nitrogen is critical for the success of the overall synthesis. The ideal group should be:
-
Stable: It must be robust enough to withstand all subsequent reaction conditions (e.g., acidic, basic, reductive, oxidative).
-
Easy to Install and Remove: The protection and deprotection steps should be high-yielding and use conditions that do not compromise other functional groups in the molecule.
-
Orthogonal: In a complex synthesis, you may need multiple protecting groups. An orthogonal strategy allows for the selective removal of one group in the presence of others.
-
Electronically Compatible: Be aware that the protecting group can influence the reactivity of the indole ring. Electron-withdrawing groups like tosyl (Ts) or phenylsulfonyl (PhSO2) can decrease the nucleophilicity of the indole.
Troubleshooting Guides
Category 2: Reaction-Specific Issues
Q: During a key step in my this compound synthesis, I am observing an unexpected ring-opening of an indoline intermediate to a 2-vinylaniline, particularly when using strong bases like potassium tert-butoxide. How can I prevent this?
A: This is a known potential side reaction in the synthesis of this compound-related structures. The high reactivity of the indoline ring system under strong basic conditions can lead to this undesired rearrangement.
-
Potential Cause: The use of a strong, non-nucleophilic base (e.g., t-BuOK) in a polar aprotic solvent (e.g., DMSO) can promote an elimination pathway, leading to the ring-opening.
-
Recommended Solutions:
-
Screen Weaker Bases: Investigate the use of milder bases such as K₂CO₃, Cs₂CO₃, or organic bases like DBU or DIPEA.
-
Solvent Modification: Change the solvent to one that may disfavor the ring-opening pathway, such as THF or dioxane, which are less polar than DMSO.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the side reaction. A temperature screen from -20°C to room temperature is advisable.
-
Protecting Group Modification: The electronic nature of the protecting group on the indoline nitrogen can influence its stability. If using an electron-withdrawing group, consider switching to an alternative that may better stabilize the ring.
-
Q: My key cross-coupling reaction (e.g., Suzuki, Heck) to build the core scaffold is failing or giving low yields upon scale-up. What should I investigate?
A: Cross-coupling reactions are often sensitive to subtle changes when scaled up.
-
Potential Causes:
-
Catalyst Deactivation: The palladium catalyst may be sensitive to residual oxygen or impurities in the starting materials or solvent at larger scales.
-
Poor Mixing: Inefficient mixing in large reactors can lead to localized concentration gradients and poor catalyst distribution, resulting in incomplete reactions.
-
Impurity Accumulation: Trace impurities from earlier steps can accumulate and interfere with the catalytic cycle.
-
-
Recommended Solutions:
-
Degas Rigorously: Ensure all solvents and reagents are thoroughly degassed using methods like sparging with argon or nitrogen for an extended period.
-
Improve Agitation: Use an overhead mechanical stirrer and a baffled reactor to ensure efficient mixing.
-
Purify Intermediates: Ensure the starting materials for the coupling step are of high purity. An extra purification step may be necessary.
-
Re-optimize Catalyst Loading: While lab-scale reactions may work with low catalyst loading, a slightly higher loading might be necessary at scale to compensate for minor deactivation pathways.
-
Data Presentation and Experimental Protocols
Table 1: Comparison of Common Protecting Groups for Indole Nitrogen
This table summarizes common protecting groups used in indole alkaloid synthesis, their stability profiles, and standard deprotection conditions.
| Protecting Group | Abbreviation | Stable To | Labile To (Deprotection Conditions) | Notes |
| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis, Nucleophiles | Strong Acid (e.g., TFA in DCM; HCl in Dioxane) | Commonly used due to mild removal conditions. |
| Benzyloxycarbonyl | Cbz | Acid, Base | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to Boc; useful if acid/base sensitive groups are present. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Base, Mild Acid, Nucleophiles | Fluoride Sources (e.g., TBAF in THF) | Very robust but requires specific fluoride-based deprotection. |
| p-Toluenesulfonyl | Ts (Tosyl) | Acid, Oxidation | Strong Reducing Agents (e.g., Na/NH₃, Mg/MeOH) or harsh base. | Very stable; removal conditions can be harsh on other functional groups. |
| Phenylsulfonyl | PhSO₂ | Acid, Oxidation | Base-mediated removal. | Can be introduced easily but may require harsh conditions for cleavage. |
Table 2: Troubleshooting Guide for Alkaloid Purification
This guide outlines common issues encountered during the purification of alkaloids and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Streaking on Silica Gel Column | High polarity and basicity of the alkaloid interacting strongly with acidic silica. | 1. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia) to the eluent. 2. Switch to a different stationary phase like alumina (basic or neutral). 3. Use reverse-phase chromatography (C18). |
| Product is a Persistent Oil, Won't Crystallize | Presence of residual solvents or minor impurities inhibiting crystal lattice formation. | 1. Ensure all solvents are removed under high vacuum, potentially with gentle heating. 2. Attempt co-evaporation with a solvent that forms a low-boiling azeotrope with the suspected residual solvent. 3. Re-purify a small sample to high purity and use it to seed the bulk material. 4. Screen a wide range of solvent/anti-solvent systems. |
| Low Product Recovery from Aqueous Work-up | The alkaloid salt is highly water-soluble and does not fully convert to the freebase, or the freebase has some water solubility. | 1. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. 2. Perform multiple extractions (5-7 times) with the organic solvent. 3. Use a more polar organic solvent for extraction, such as a 9:1 mixture of DCM/Isopropanol. 4. Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the product. |
| Column Chromatography is Not Scalable | High solvent consumption, time-consuming, and expensive for large quantities. | 1. Develop a robust crystallization method for the final product or a key intermediate. 2. Implement a "catch-and-release" protocol using Strong Cation Exchange (SCX) media (see protocol below). |
Experimental Protocol: "Catch-and-Release" Purification using Strong Cation Exchange (SCX) Column
This protocol describes a general method for purifying a basic alkaloid like this compound from neutral and acidic impurities at a larger scale.
1. Column Preparation and Equilibration:
-
Select an SCX column with a capacity appropriate for the amount of crude material.
-
Equilibrate the column with a non-polar organic solvent, typically methanol (MeOH) or dichloromethane (DCM).
2. Sample Loading:
-
Dissolve the crude product mixture in a minimal amount of a suitable organic solvent (e.g., MeOH, DCM).
-
To ensure the target alkaloid is protonated (cationic), add a small amount of acid (e.g., 1-5% acetic acid) to the sample solution.
-
Load the solution onto the equilibrated SCX column. The protonated basic alkaloid will bind to the sulfonic acid resin.
3. Elution of Impurities:
-
Wash the column with several column volumes of the equilibration solvent (e.g., MeOH) to elute all neutral and acidic impurities. Monitor the column effluent by TLC or UV to ensure all non-basic components have been removed.
4. Release of Pure Product:
-
Switch the mobile phase to a basic solution to deprotonate and release the purified alkaloid. A common choice is a 2-7% solution of ammonium hydroxide (NH₄OH) in MeOH.
-
Collect the fractions containing the product.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified alkaloid freebase.
Visualizations
Diagram 1: General Workflow for Synthesis Scale-Up
Caption: A logical workflow for scaling chemical synthesis from the lab to pilot production.
Diagram 2: Troubleshooting Logic for Indoline Ring-Opening Side Reaction
Caption: A decision tree for troubleshooting an indoline ring-opening side reaction.
Diagram 3: Orthogonal Protecting Group Strategy
Caption: An orthogonal strategy allowing selective deprotection of different functional groups.
References
Technical Support Center: Method Development for Separating Novel Isomeric Compounds
Disclaimer: The following guide provides a generalized framework for the method development and troubleshooting for the separation of isomers of novel or uncharacterized compounds. As no specific information is publicly available for a compound named "Rivularin," this guide is based on established principles for the separation of complex natural product isomers, such as those that might be isolated from cyanobacteria of the genus Rivularia. Researchers should adapt these recommendations based on the specific chemical properties of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the first steps when developing a separation method for a new set of isomers?
A1: The initial steps involve gathering as much information as possible about your sample. This includes:
-
Purity Assessment: Determine the overall purity of your sample using a non-chiral (achiral) chromatographic method to understand the complexity of the mixture.[1]
-
Solubility Testing: Assess the solubility of your compound in various common solvents used in chromatography (e.g., methanol, acetonitrile, ethanol, isopropanol, hexane). This is crucial for both sample preparation and mobile phase selection.[1]
-
UV-Vis Spectrum: If your compound has a chromophore, obtaining a UV-Vis spectrum will help in selecting an appropriate detection wavelength for HPLC-UV.
-
Structural Information: Any information on the chemical class of your compound (e.g., flavonoid, alkaloid, peptide) will help in selecting a suitable stationary phase and mobile phase.
Q2: Which chromatographic technique is better for isomer separation: HPLC or SFC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for isomer separation.[2][3] The choice depends on the properties of your isomers and the desired outcome:
-
HPLC (High-Performance Liquid Chromatography): Particularly versatile with a wide range of stationary and mobile phases. Reversed-phase HPLC is a good starting point for moderately polar to non-polar compounds, while normal-phase HPLC is suitable for non-polar and chiral separations.[2]
-
SFC (Supercritical Fluid Chromatography): Often provides faster separations and is considered a "greener" technique due to the use of supercritical CO2 as the main mobile phase component. It is particularly effective for chiral separations.
Q3: How do I choose the right column for my isomer separation?
A3: Column selection is critical for successful isomer separation.
-
For Achiral Isomers (Positional or Geometric): Standard C18 columns are a good starting point for reversed-phase HPLC. For more challenging separations, phenyl-hexyl or biphenyl phases can offer different selectivity. In normal-phase HPLC, diol or cyano columns can be effective.
-
For Chiral Isomers (Enantiomers or Diastereomers): Chiral Stationary Phases (CSPs) are necessary. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and effective for a broad range of compounds. It is often necessary to screen several different CSPs to find the one that provides the best resolution.
Troubleshooting Guide
Issue 1: Poor or No Separation of Isomers
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Modify the organic modifier percentage. In reversed-phase, a lower percentage of organic solvent increases retention and may improve resolution. In normal-phase and SFC, adjusting the type and percentage of the polar co-solvent (e.g., methanol, ethanol) is key. |
| Incorrect Stationary Phase | The selectivity of the column is not suitable for your isomers. Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Biphenyl for achiral; different polysaccharide-based CSPs for chiral). |
| Suboptimal Temperature | Vary the column temperature. Lower temperatures often increase resolution but also increase analysis time and backpressure. Higher temperatures can sometimes improve peak shape and efficiency. |
| Mobile Phase Additives are Missing (for Chiral Separations) | For acidic or basic compounds, adding a small amount of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., diethylamine, triethylamine) to the mobile phase can significantly improve peak shape and resolution. |
Issue 2: Peak Tailing or Broad Peaks
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with the Stationary Phase | For basic compounds, this is often due to interaction with residual silanols on the silica support. Add a basic modifier to the mobile phase (e.g., 0.1% TEA). Using a base-deactivated column can also help. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Extra-Column Dead Volume | Ensure all fittings and tubing are properly connected and have minimal length and internal diameter. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 3: Irreproducible Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution. |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature. |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Generic HPLC Method for Isomer Separation Screening
-
System Preparation:
-
HPLC System with UV or PDA detector.
-
Degas all solvents before use.
-
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) for achiral separations. For chiral separations, use a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase:
-
Reversed-Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Normal-Phase (for Chiral):
-
Solvent A: Hexane
-
Solvent B: Isopropanol or Ethanol
-
-
-
Gradient Elution (Reversed-Phase):
-
Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution conditions.
-
Optimize the gradient based on the initial results to improve resolution.
-
-
Isocratic Elution (Normal-Phase):
-
Start with a mobile phase composition of 90:10 Hexane:Alcohol.
-
Adjust the ratio to optimize the separation.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at a wavelength where the isomers show maximum absorbance.
-
Injection Volume: 5-10 µL.
Protocol 2: Generic SFC Method for Chiral Isomer Separation
-
System Preparation:
-
SFC System with a back-pressure regulator and UV or PDA detector.
-
-
Column: Use a polysaccharide-based chiral column (e.g., Chiralpak AS-H, AD-H).
-
Mobile Phase:
-
Supercritical CO2
-
Co-solvent: Methanol or Ethanol
-
-
Elution Conditions:
-
Start with an isocratic elution of 10% co-solvent.
-
If separation is not achieved, screen different co-solvents and gradually increase the percentage (e.g., in 5% increments).
-
-
Flow Rate: 2-3 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: Monitor at a suitable wavelength.
-
Injection Volume: 5 µL.
Quantitative Data Summary
The following tables present example data from the separation of flavonoid isomers, which can serve as a reference for what to expect during method development for other complex natural product isomers.
Table 1: Influence of Mobile Phase on the Resolution (Rs) of Flavonoid Isomers in HPLC.
| Isomer Pair | Mobile Phase B | Resolution (Rs) |
| Orientin / Isoorientin | Acetonitrile | 1.8 |
| Orientin / Isoorientin | Methanol | 1.5 |
| Vitexin / Isovitexin | Acetonitrile | 2.1 |
| Vitexin / Isovitexin | Methanol | 1.7 |
A resolution value (Rs) greater than 1.5 indicates baseline separation.
Table 2: Example Retention Times (tR) for Chiral Separation of Flavanones by SFC.
| Compound | Enantiomer 1 tR (min) | Enantiomer 2 tR (min) | Resolution (Rs) |
| Naringenin | 5.2 | 6.1 | 2.5 |
| Hesperetin | 7.8 | 8.9 | 2.8 |
| Pinostrobin | 4.5 | 5.3 | 2.2 |
Visualizations
Caption: A generalized workflow for developing a separation method for isomers.
Caption: A decision tree for troubleshooting poor resolution in isomer separations.
References
Reducing off-target effects of Rivularin in cell-based assays
Welcome to the technical support center for Rivularin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound (also known as Skullcapflavone) in cell-based assays and to help troubleshoot and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Skullcapflavone, is a flavonoid compound originally isolated from Scutellaria indica. Flavonoids as a class of compounds are known to exhibit a range of biological activities, including the inhibition of various protein kinases. While a definitive primary target for this compound has not been exclusively defined, evidence suggests it can modulate several key signaling pathways involved in cell proliferation, inflammation, and survival, such as the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways. Its mechanism of action is generally considered to be ATP-competitive, binding to the ATP-binding pocket of target kinases.
Q2: What are the potential off-target effects of this compound in cell-based assays?
Like many kinase inhibitors, particularly those derived from natural products with a flavonoid scaffold, this compound has the potential to interact with multiple kinases, leading to off-target effects. The promiscuity of flavonoids can result in the inhibition of kinases other than the intended primary target, which can complicate data interpretation. Known off-target effects for flavonoids can include inhibition of other ATP-dependent enzymes and interaction with various cellular receptors. For this compound, off-target effects may manifest as unexpected changes in cell viability, morphology, or the activation state of signaling pathways unrelated to the primary hypothesis.
Q3: How do I select an appropriate working concentration for this compound in my experiments?
The optimal concentration of this compound should be determined empirically for each cell line and assay. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific biological endpoint (e.g., inhibition of cell proliferation, reduction of phosphorylation of a specific substrate). Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). The working concentration should ideally be close to the IC50 for the on-target effect while being significantly lower than concentrations that induce widespread cytotoxicity or off-target effects.
Q4: How can I confirm that the observed cellular phenotype is a result of on-target this compound activity?
Distinguishing on-target from off-target effects is critical. Several strategies can be employed:
-
Use of a Structurally Unrelated Inhibitor: If a different, structurally distinct inhibitor of the same target kinase phenocopies the effects of this compound, it strengthens the evidence for an on-target mechanism.
-
Genetic Approaches: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the putative target kinase should replicate the phenotype observed with this compound treatment if the effect is on-target.
-
Rescue Experiments: In cells where the target kinase is knocked down, treatment with this compound should have a diminished or no effect. Conversely, overexpressing a drug-resistant mutant of the target kinase should rescue the cells from the effects of this compound.
-
Target Engagement Assays: Techniques like NanoBRET can be used to confirm direct binding of this compound to the target kinase within the cellular environment.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed at expected therapeutic concentrations. | 1. Off-target toxicity. 2. Cell line is particularly sensitive. 3. Incorrect concentration calculation or solvent effects. | 1. Perform a broad kinase selectivity screen to identify potential off-target kinases responsible for toxicity. 2. Lower the concentration of this compound and shorten the incubation time. 3. Verify the stock concentration and ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (passage number, confluency). 2. Degradation of this compound stock solution. 3. Inconsistent assay timing or reagent preparation. | 1. Use cells within a consistent and low passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Aliquot and store stock solutions at -80°C, protected from light. 3. Standardize all assay protocols, including incubation times and reagent preparation. |
| Observed phenotype does not correlate with inhibition of the intended target. | 1. The phenotype is due to an off-target effect. 2. The intended target is not the primary driver of the observed phenotype in your cell model. 3. this compound is acting through a non-kinase-mediated mechanism. | 1. Perform a kinome scan to identify the most potently inhibited off-target kinases. 2. Use genetic methods (siRNA/CRISPR) to validate the role of the intended target and the identified off-targets. 3. Consider alternative mechanisms of flavonoid action, such as antioxidant effects or modulation of other enzyme systems. |
Quantitative Data
Due to the limited availability of a comprehensive kinase selectivity profile specifically for this compound (Skullcapflavone), the following table provides representative IC50 values for structurally similar flavonoids against various kinases to illustrate the potential for on-target and off-target activities. Researchers should generate their own dose-response curves for this compound in their specific assay systems.
Table 1: Representative IC50 Values of Flavonoids Against Various Kinases
| Flavonoid | Target Kinase | Off-Target Kinase | IC50 (µM) - Target | IC50 (µM) - Off-Target | Reference |
| Quercetin | PI3K | Pim-1 | 3.8 | <6 | [1][2] |
| Myricetin | Fyn | Lck | 0.79 | 1.79 | [3] |
| Luteolin | DYRK1A | - | 0.797 | - | [4] |
| Fisetin | DYRK1A | - | 0.149 | - | [4] |
| Apigenin | CK2 | - | 0.2-10 | - |
Note: These values are illustrative and may vary depending on the assay conditions. It is crucial to determine the IC50 of this compound in your specific experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Protein Analysis
This protocol is to assess the effect of this compound on the phosphorylation status of a target kinase and its downstream effectors.
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the on-target effects of this compound.
Caption: A logical troubleshooting workflow for unexpected results with this compound.
References
- 1. Topical Skullcapflavone II attenuates atopic dermatitis in a mouse model by directly inhibiting associated cytokines in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of JAK/STAT signaling stimulates adult satellite cell function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Rivularin for Long-Term Experiments
Important Note for Researchers: The name "Rivularin" is associated with multiple distinct chemical compounds in scientific literature and databases, including a flavone (C18H16O7), a sterol (C23H32O5), and several brominated indole alkaloids (e.g., this compound A, C, D2).[1][2][3][4][5] The stability and handling of these molecules will vary significantly based on their chemical structure.
To ensure the guidance provided is accurate and relevant to your research, please verify the chemical identity of your this compound, for example, by its CAS number or molecular formula.
This guide has been developed based on general principles for improving the stability of natural products, with a focus on flavonoids, as "this compound (flavone)" is a well-documented compound. If you are working with a different this compound, some of this advice may still be applicable, but compound-specific optimization will be necessary.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.
Q3: Can the type of storage container affect the stability of my this compound?
Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.
Troubleshooting Guide
Issue: Inconsistent Experimental Results and Loss of Compound Activity
This is a common problem arising from the degradation of the small molecule in solution. The following sections provide a systematic approach to troubleshooting this issue.
1. Review Solution Preparation and Storage Practices
Proper solution preparation is critical for maintaining compound integrity.
| Parameter | Recommendation | Rationale |
| Solvent Purity | Use high-purity, anhydrous grade solvents (e.g., DMSO, ethanol). | Impurities or water in solvents can initiate degradation. |
| Storage Temperature | Store stock solutions at -20°C or -80°C. | Reduces the rate of chemical degradation. |
| Light Exposure | Store solutions in amber vials or wrap containers in foil. Work with solutions in a shaded environment. | Flavonoids can be susceptible to photodegradation. |
| Air (Oxygen) Exposure | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. | Minimizes oxidation of the compound. |
| pH | Maintain the recommended pH for your compound in aqueous solutions. Buffer if necessary. | The stability of many compounds is pH-dependent. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | Each cycle can introduce moisture and increase degradation. |
2. Assess Compound Stability with a Simple Experiment
If you suspect your compound is degrading, a simple stability test can provide valuable insights.
Objective: To assess the stability of this compound in a specific solvent and storage condition over time.
Experimental Protocol: [See Detailed Experimental Protocols section below]
Data Interpretation: Compare the peak area of your compound at each timepoint to the T=0 value. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Issue: this compound Precipitation in Cell Culture Media
Precipitation of a hydrophobic compound like this compound in aqueous cell culture media is a frequent challenge.
1. Optimize the Dilution Method
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible (typically ≤ 0.5%) to avoid both solubility issues and solvent-induced cell toxicity.
-
Step-wise Dilution: Perform serial dilutions in your cell culture medium. Add the compound to the medium dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the media: Ensure the cell culture medium is at 37°C before adding the compound.
2. Modify the Solvent System
-
Use a co-solvent: For particularly challenging compounds, the addition of a biocompatible surfactant like Pluronic F-68 to the cell culture medium can help to maintain solubility.
-
Consider alternative solvents for stock: While DMSO is common, other organic solvents like ethanol may be suitable for some compounds, but their compatibility with your specific cell line must be verified.
3. Test Different Media Formulations
The composition of the cell culture medium can significantly impact the solubility of a small molecule. Different media formulations contain varying concentrations of salts, amino acids, and other components that can interact with your compound. It is advisable to test the solubility of this compound in the specific medium you plan to use for your experiments.
Detailed Experimental Protocols
Protocol 1: Small Molecule Stability Assessment by HPLC
Objective: To quantitatively assess the stability of this compound in a specific solvent and storage condition over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
HPLC-grade solvents for analysis
-
Analytical HPLC system with a suitable column (e.g., C18)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Timepoint Zero (T=0): Immediately analyze an aliquot of the fresh solution by HPLC to determine the initial purity and peak area of your compound. This will serve as your baseline.
-
Storage: Store the remaining stock solution under the conditions you are testing (e.g., -20°C in the dark, 4°C in the light, etc.).
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and re-analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each timepoint compared to the T=0 value.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stressed conditions. This information is crucial for developing a stability-indicating analytical method.
Procedure: Subject this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the compound in solution to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples by HPLC-MS to separate and identify the degradation products.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A troubleshooting workflow for addressing this compound instability issues.
Hypothetical Signaling Pathway Modulated by a Flavonoid
Given that some natural products exhibit anti-inflammatory properties, the following diagram illustrates a simplified NF-κB signaling pathway, a common target for such compounds.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds like flavonoids.
References
- 1. Skullcapflavone [chembk.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound (flavone) | C18H16O7 | CID 13889022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound A | C16H6Br6N2 | CID 21674193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound D2 | C17H11Br3N2O | CID 23425700 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Rivularin Flavone and Quercetin
In the realm of pharmacology and drug development, the quest for potent antioxidant compounds is of paramount importance for combating oxidative stress-related diseases. This guide provides a comparative overview of the antioxidant properties of two flavonoid compounds: the well-researched quercetin and the less-studied Rivularin flavone. While extensive quantitative data is available for quercetin, this report also synthesizes the existing, albeit limited, information on this compound flavone, offering a qualitative assessment of its potential antioxidant capacity based on its chemical structure and the known properties of its source organisms.
Introduction to the Compounds
Quercetin is a ubiquitously distributed dietary flavonol found in a variety of fruits, vegetables, and grains. Its strong antioxidant properties are well-documented, making it a benchmark compound in antioxidant research.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for quercetin from two common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 1: In Vitro Antioxidant Activity of Quercetin
| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging Assay | 19.17 | ~63.4 | [1] |
| DPPH Radical Scavenging Assay | 0.74 | ~2.45 | [1] |
| DPPH Radical Scavenging Assay | 5.5 | ~18.2 | [2] |
| ABTS Radical Scavenging Assay | 1.89 | ~6.25 | [3] |
Note: The IC50 values for quercetin can vary between studies due to differences in experimental conditions.
As of the latest literature review, no specific IC50 values for the antioxidant activity of isolated This compound flavone have been reported. However, studies on extracts from Scutellaria species, known sources of this compound flavone, have demonstrated significant antioxidant potential, suggesting that their flavonoid constituents, including this compound flavone, likely contribute to this activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the generalized protocols for the DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.
Procedure:
-
A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.
-
Various concentrations of the test compound (e.g., quercetin) and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
A specific volume of the DPPH solution is added to the test compound and standard solutions.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Different concentrations of the test compound and a standard are prepared.
-
A specific volume of the test compound or standard is mixed with the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated using the same formula as in the DPPH assay.
-
The IC50 value is then determined from the plot of percentage inhibition versus concentration.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of flavonoids like quercetin are not solely due to direct radical scavenging but also involve the modulation of various cellular signaling pathways.
Quercetin's Antioxidant Mechanism
Quercetin's antioxidant activity is attributed to its chemical structure, particularly the presence of multiple hydroxyl groups and a C2-C3 double bond in the C-ring, which allows for the donation of hydrogen atoms or electrons to neutralize free radicals. Beyond direct scavenging of reactive oxygen species (ROS), quercetin can also chelate metal ions, thereby preventing the generation of free radicals.
Furthermore, quercetin is known to modulate key signaling pathways involved in oxidative stress and inflammation. For instance, it can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By activating Nrf2, quercetin enhances the endogenous antioxidant defense system of the cell.
Caption: Quercetin activates the Nrf2 pathway by inhibiting Keap1-mediated degradation of Nrf2.
Putative Antioxidant Mechanism of this compound Flavone
While direct experimental evidence is lacking, the chemical structure of this compound flavone (5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one) provides clues to its potential antioxidant mechanism. The presence of hydroxyl groups on both the A and B rings suggests that it can act as a hydrogen/electron donor to scavenge free radicals, a hallmark of flavonoid antioxidant activity. The general mechanism of flavonoid antioxidant action is depicted below.
References
A Comparative Analysis of the Cytotoxic Effects of Parthenolide and Sesquiterpene Lactones from Leptocarpha rivularis
An Objective Guide for Researchers and Drug Development Professionals
Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant interest in oncology research due to their potent cytotoxic activities against various cancer cell lines. Among the most extensively studied is parthenolide, derived from the feverfew plant (Tanacetum parthenium). This guide provides a detailed comparison of the cytotoxic effects of parthenolide with those of sesquiterpene lactones found in Leptocarpha rivularis, with a focus on its major constituent, leptocarpin. While "Rivularin" is noted as a minor sesquiterpene lactone in Leptocarpha rivularis, there is a notable scarcity of published data on the specific cytotoxic activity of isolated this compound. Therefore, this comparison will focus on the more thoroughly researched components of Leptocarpha rivularis to provide a data-driven analysis for the scientific community.
Parthenolide: A Well-Characterized Cytotoxic Agent
Parthenolide is a germacranolide sesquiterpene lactone recognized for its broad-spectrum anti-cancer properties. Its cytotoxic effects have been documented across a multitude of cancer cell lines, where it has been shown to induce apoptosis and inhibit cell proliferation through various signaling pathways.
Quantitative Cytotoxic Activity of Parthenolide
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of parthenolide against a range of human cancer cell lines, as reported in various studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [1][2] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [1] |
| A549 | Lung Carcinoma | 4.3 | |
| TE671 | Medulloblastoma | 6.5 | |
| HT-29 | Colon Adenocarcinoma | 7.0 | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | |
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | |
| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 | |
| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 |
Mechanism of Action of Parthenolide
Parthenolide's cytotoxic effects are attributed to its ability to modulate multiple key signaling pathways involved in cell survival and proliferation. One of its primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting the IκB kinase (IKK) complex, parthenolide prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-survival genes.
Furthermore, parthenolide has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases. Parthenolide also influences other critical pathways, including the STAT3 and MAPK/Erk pathways, contributing to its multifaceted anti-cancer activity.
Sesquiterpene Lactones from Leptocarpha rivularis: Emerging Cytotoxic Agents
Leptocarpha rivularis, a plant native to Chile, is a source of several sesquiterpene lactones, with leptocarpin being the most abundant. Extracts from this plant and the isolated leptocarpin have demonstrated significant cytotoxic effects, although research on the minor constituent this compound is limited.
Quantitative Cytotoxic Activity of Leptocarpha rivularis Extracts and Leptocarpin
Studies on crude extracts of Leptocarpha rivularis and its primary sesquiterpene lactone, leptocarpin, have demonstrated their potential as cytotoxic agents. The following table summarizes the available IC50 data.
| Compound/Extract | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Ethyl Acetate Extract | PC-3 | Prostate Cancer | 11-16 | |
| Ethyl Acetate Extract | Various | Various | 11-16 |
Note: Specific IC50 values for isolated leptocarpin are not consistently reported in the format of µM in the reviewed literature, with some studies focusing on the effects of the extracts.
Mechanism of Action of Leptocarpin
Similar to parthenolide, the cytotoxic activity of leptocarpin is linked to the induction of apoptosis and the inhibition of the NF-κB signaling pathway. Research has shown that leptocarpin can induce chromatin condensation, nuclear fragmentation, and the release of cytochrome c into the cytosol, all hallmarks of apoptosis. The inhibitory effect of leptocarpin on NF-κB is reported to be comparable to or even more potent than that of parthenolide, suggesting a shared and significant mechanism of action.
Experimental Protocols
The evaluation of the cytotoxic effects of these sesquiterpene lactones predominantly relies on standardized in vitro assays.
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene lactone (e.g., parthenolide or leptocarpin) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The intensity of the color is proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
-
Cell Culture and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction solution containing NAD+, lactate, and a tetrazolium salt.
-
Absorbance Measurement: LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product, which is measured spectrophotometrically. The amount of color is directly proportional to the number of lysed cells.
Gene and Protein Expression Analysis
Reverse Transcriptase-PCR (RT-PCR): This technique is used to measure the mRNA expression levels of apoptosis-related genes such as p53, Bax, Bcl-2, and caspases.
Western Blotting: This method is employed to detect and quantify the protein levels of key signaling molecules in pathways like NF-κB (e.g., p65, IκBα) and apoptosis (e.g., cleaved caspases).
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by these sesquiterpene lactones and a typical experimental workflow for assessing cytotoxicity.
Experimental workflow for cytotoxicity assessment.
Inhibition of the NF-κB signaling pathway.
Induction of the intrinsic apoptosis pathway.
Conclusion
Parthenolide stands out as a sesquiterpene lactone with a substantial body of research supporting its cytotoxic effects against a wide range of cancer cells. Its mechanisms of action, particularly the inhibition of NF-κB and the induction of apoptosis, are well-documented.
The sesquiterpene lactones from Leptocarpha rivularis, especially the major component leptocarpin, also exhibit promising cytotoxic activities. The available evidence suggests that leptocarpin shares key mechanisms of action with parthenolide, including potent NF-κB inhibition and the induction of apoptosis. This makes the extracts of Leptocarpha rivularis and isolated leptocarpin compelling subjects for further investigation in cancer research.
While a direct comparison with this compound is currently hampered by a lack of specific data, the demonstrated bioactivity of other sesquiterpene lactones from the same source underscores the potential of this class of compounds in the development of novel anticancer therapies. Further studies to isolate and characterize the cytotoxic effects of this compound are warranted to fully understand the therapeutic potential of all bioactive constituents of Leptocarpha rivularis. This guide serves as a valuable resource for researchers by consolidating the current knowledge and highlighting areas for future research in this promising field of natural product-based drug discovery.
References
Rivularin A versus staurosporine: a comparative analysis of kinase inhibition profiles
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative analysis of the kinase inhibition profiles of Rivularin A and staurosporine. Staurosporine is a well-characterized, potent, and broad-spectrum inhibitor of a wide range of protein kinases, making it a valuable tool in research for inducing apoptosis and studying cellular signaling. In contrast, a thorough review of publicly available scientific literature reveals a significant lack of data regarding the kinase inhibition profile of this compound A. While its chemical structure is known, its biological activity, particularly its interaction with the human kinome, remains uncharacterized.
Therefore, this guide will focus on presenting the extensive data available for staurosporine as a benchmark for a non-selective kinase inhibitor, while clearly noting the absence of comparative data for this compound A. We will detail the kinase inhibition spectrum of staurosporine, provide standardized experimental protocols for assessing kinase inhibition, and illustrate the key signaling pathways affected by staurosporine.
Data Presentation: Kinase Inhibition Profiles
This compound A
No quantitative data on the kinase inhibition profile of this compound A is currently available in the public domain. Further research and screening are required to elucidate its potential targets and inhibitory activity.
Staurosporine
Staurosporine is a microbial alkaloid known for its potent, ATP-competitive, and non-selective inhibition of a multitude of protein kinases.[1] Its ability to bind to the ATP-binding site of numerous kinases with high affinity contributes to its broad activity. The half-maximal inhibitory concentrations (IC50) for a selection of kinases are presented in the table below.
| Kinase Target | IC50 (nM) |
| Protein Kinase C (PKC) | 3 |
| p60v-src Tyrosine Protein Kinase | 6 |
| Protein Kinase A (PKA) | 7 |
| CaM Kinase II | 20 |
| c-Fgr | 2 |
| Phosphorylase Kinase | 3 |
| S6 Kinase | 5 |
| Lyn | 20 |
| Syk | 16 |
| cdc2 | 9 |
| Myosin Light Chain Kinase (MLCK) | 21 |
| TAOK2 | 3000 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine and compare the kinase inhibition profiles of compounds like this compound A and staurosporine.
Biochemical Kinase Inhibition Assay (In Vitro)
This protocol outlines a general method for measuring the direct inhibition of a purified kinase enzyme by a test compound.
Objective: To determine the IC50 value of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound A, staurosporine) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radioactive [γ-³²P]ATP, or phosphospecific antibody)
-
Microplate reader (luminometer, scintillation counter, or spectrophotometer)
-
384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Preparation: Prepare a master mix containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Initiation of Kinase Reaction: Add the ATP solution to each well to start the reaction. Then, add the kinase/substrate master mix to all wells except the "no enzyme" control.
-
Incubation: Gently mix the plate and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and Detection: Stop the kinase reaction and quantify the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the signal (luminescence, radioactivity, fluorescence, etc.) using the appropriate microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (In Situ)
This protocol describes a method to assess the ability of a compound to inhibit a specific kinase within a cellular context.
Objective: To determine the potency of a compound in inhibiting a targeted kinase signaling pathway in live cells.
Materials:
-
Cell line expressing the target kinase and its downstream substrate
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Stimulant (e.g., growth factor) to activate the kinase pathway, if necessary
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and imaging system
Procedure:
-
Cell Culture: Seed the cells in multi-well plates and grow them to the desired confluency.
-
Serum Starvation (Optional): To reduce basal kinase activity, cells can be starved in a serum-free medium for several hours before treatment.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration.
-
Stimulation: If the pathway is not constitutively active, stimulate the cells with a specific agonist (e.g., a growth factor) for a short period to activate the target kinase.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract the cellular proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the phosphorylated form of the downstream substrate and the total amount of that substrate.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the in-cell inhibitory potency.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Staurosporine-induced intrinsic apoptosis pathway.
Experimental Workflow Diagram
Caption: General workflow for a biochemical kinase inhibition assay.
References
A Comparative Guide to the Cross-Validation of Bioassays for Rivularin Activity
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel therapeutic agents from natural sources, such as the hypothetical compound Rivularin, necessitates a rigorous and multifaceted approach to bioactivity screening. Bioassay-guided fractionation is a common strategy to isolate active compounds; however, reliance on a single assay can be misleading.[1][2] Cross-validation of different bioassays is crucial to confirm the biological activity, understand the mechanism of action, and identify potential liabilities of a lead compound.[3][4] This guide provides a comparative overview of three common bioassays to assess the cytotoxic, antimicrobial, and antioxidant activities of this compound, complete with experimental protocols and hypothetical data to illustrate the cross-validation process.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained from three different bioassays performed on this compound. This integrated data provides a more comprehensive profile of this compound's biological effects.
| Bioassay Type | Assay Name | Parameter | This compound Activity | Positive Control |
| Cytotoxicity | MTT Assay | IC50 | 15 µg/mL | Doxorubicin: 0.5 µg/mL |
| Antimicrobial | Kirby-Bauer Test | Zone of Inhibition | 18 mm | Gentamicin: 25 mm |
| Antioxidant | DPPH Assay | EC50 | 25 µg/mL | Ascorbic Acid: 5 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
1. MTT Assay for Cytotoxicity
This assay assesses cell metabolic activity as an indicator of cell viability.[5] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan product, the absorbance of which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin). Remove the culture medium and add 100 µL of the test compounds to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
2. Kirby-Bauer Disk Diffusion Test for Antimicrobial Activity
This method tests the susceptibility of bacteria to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The agent diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) equivalent to the 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.
-
Disk Application: Aseptically place paper disks (6 mm diameter) impregnated with a known concentration of this compound and a positive control (e.g., Gentamicin) onto the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
3. DPPH Assay for Antioxidant Activity
This assay measures the free radical scavenging capacity of a compound. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced to a yellow-colored product, and the decrease in absorbance is measured spectrophotometrically.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Visualizations
Cross-Validation Workflow for this compound Bioassays
The following diagram illustrates the logical workflow for the cross-validation of different bioassays to characterize the activity of this compound.
References
A Head-to-Head Comparison of Phycocyanin Extraction Protocols from Arthrospira platensis
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds from cyanobacteria is a critical first step in discovery and manufacturing. This guide provides a detailed, evidence-based comparison of common methods for extracting phycocyanin, a pigment-protein complex with significant commercial and therapeutic interest, from the cyanobacterium Arthrospira platensis (Spirulina).
Phycocyanin is a valuable natural blue colorant and possesses a range of health-promoting properties, including antioxidant and anti-inflammatory effects. The choice of extraction method directly impacts the yield, purity, and stability of the final product. This comparison examines several leading techniques, presenting quantitative data and detailed experimental protocols to inform laboratory and industrial-scale decisions.
Comparative Analysis of Extraction Yield and Purity
The efficiency of phycocyanin extraction is determined by the method's ability to disrupt the robust cell wall of Spirulina and release the intracellular pigment. The following table summarizes quantitative data from various studies, comparing key performance indicators for different extraction protocols.
| Extraction Method | Biomass Type | Solvent/Buffer | Yield (mg/g or %) | Purity Index (A620/A280) | Reference |
| Freeze-Thaw | Wet Biomass | Distilled Water | 0.38 mg/g (at 48h) | Not Reported | [1] |
| Wet Biomass | Phosphate Buffer | ~12% w/w (7 cycles) | Not Reported | [2] | |
| Wet Biomass | Tris-HCl Buffer | >10% w/w (from 1st cycle) | < 0.4 | [2] | |
| Ultrasonication | Lyophilized | Phosphate Buffer (pH 7) | 15.21 ± 0.41% | 2.02 ± 0.01 (with flocculation) | [3] |
| Dry Powder | Water | 14.88 mg/g | 1.60 | [4] | |
| Dry Powder | Water | 4.21 mg/g | 2.67 | ||
| Homogenization (Mortar & Pestle) | Wet Biomass | Not Specified | 0.06 mg/g | Not Reported | |
| Acid Treatment | Wet Biomass | Acetic Acid (1M) | 0.286 mg/g | Not Reported | |
| Buffer Maceration | Wet Biomass | Sodium Phosphate (pH 7.0) | 0.25 mg/g | Not Reported | |
| Microwave-Assisted | Dry Powder | Water | Lower than ultrasonication | Lower than ultrasonication |
Note: The purity index, a ratio of absorbance at 620 nm (phycocyanin) to 280 nm (total protein), is a key indicator of selective extraction. A higher ratio indicates a purer phycocyanin extract. Yields and purity can vary significantly based on specific parameters such as biomass condition, solvent choice, pH, temperature, and duration.
Experimental Workflow Overview
The general workflow for phycocyanin extraction involves several key stages, from biomass preparation to final purification. The choice of cell disruption technique is the most critical variable.
Detailed Experimental Protocols
Below are detailed methodologies for two of the most effective and commonly compared extraction techniques: Freeze-Thaw and Ultrasonication.
Protocol 1: Freeze-Thaw Cycling Extraction
This method leverages the formation of ice crystals to rupture cell walls. It is considered a relatively simple and effective technique, particularly for wet biomass.
Materials:
-
Wet or frozen Arthrospira platensis biomass
-
Extraction buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0; or deionized water)
-
Centrifuge tubes
-
Freezer (-20°C or lower)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation: Weigh a known amount of wet biomass and place it in a centrifuge tube.
-
Solvent Addition: Add the extraction buffer to the biomass, typically at a solvent-to-biomass ratio of 5:1 (v/w) or as optimized.
-
Freezing: Place the tubes in a freezer at -20°C and allow the mixture to freeze completely (e.g., for 12-24 hours).
-
Thawing: Remove the tubes and let them thaw at room temperature or in a cool water bath until completely liquid.
-
Cycling: Repeat the freeze-thaw cycle multiple times. Studies have shown that yield can increase with the number of cycles, often plateauing after 3 to 7 cycles.
-
Separation: After the final thaw cycle, centrifuge the mixture at high speed (e.g., 8000 rpm for 10 minutes) to pellet the cell debris.
-
Collection: Carefully collect the blue supernatant, which contains the crude phycocyanin extract.
-
Analysis: Measure the absorbance of the supernatant at 620 nm and 280 nm to determine the phycocyanin concentration and purity.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Ultrasonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, effectively disrupting cell walls.
Materials:
-
Dry Arthrospira platensis biomass (powdered)
-
Extraction solvent (e.g., deionized water)
-
Beaker or flask
-
Ultrasonic probe or bath
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation: Suspend a known amount of dry biomass powder in the chosen extraction solvent in a beaker. A common ratio is 1 g of biomass to 20 mL of solvent.
-
Sonication: Immerse the beaker in an ice bath to dissipate heat generated during sonication. Apply ultrasonic waves using a probe or bath. Typical parameters can range from 20 to 50 kHz. For example, sonication can be performed at 40 kHz for a duration of 1 hour at 40°C.
-
Separation: Following sonication, transfer the mixture to centrifuge tubes and centrifuge at high speed (e.g., 8000 rpm for 10 minutes) to separate the cell debris.
-
Collection: Decant the blue supernatant containing the phycocyanin.
-
Purification (Optional): For higher purity, subsequent steps like flocculation with chitosan can be employed.
-
Analysis: Determine the yield and purity of the extract using a spectrophotometer.
Method Selection Logic
The optimal extraction protocol depends on the desired balance between yield, purity, cost, and scalability.
References
Inter-laboratory Validation of a Rivaroxaban Bioassay: A Comparative Guide
Disclaimer: The term "Rivularin" was not found in the available scientific literature. This guide assumes the user was referring to "Rivaroxaban," a widely used direct oral anticoagulant. All information herein pertains to the bioassay and inter-laboratory validation of Rivaroxaban.
This guide provides an objective comparison of the performance of Rivaroxaban bioassays with alternative anticoagulants, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals involved in the assessment of anticoagulant therapies.
Data Presentation
The following tables summarize the quantitative data from inter-laboratory validation studies of Rivaroxaban and other direct oral anticoagulants (DOACs). The data highlights the variability of different assays used to measure these drugs.
Table 1: Inter-laboratory Variability of Dedicated DOAC Tests
| Analyte | Mean Concentration (ng/mL) | Inter-laboratory Coefficient of Variation (CV, %) |
| Rivaroxaban | Graded Concentrations | 8.4 |
| Dabigatran | Graded Concentrations | 8.7 |
| Apixaban | Graded Concentrations | 10.3 |
This data is derived from a proficiency testing survey involving 235 laboratories.
Table 2: Intra- and Inter-Assay Variability for Rivaroxaban Measurement with Different Prothrombin Time (PT) Reagents
| PT Reagent | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Neoplastin R® | 2.2 | 1.9 |
| Triniclot PT HTF® | 7.7 | 8.4 |
This data demonstrates the variability in Rivaroxaban's effect on prothrombin time depending on the reagent used.[1]
Experimental Protocols
The two primary methods for the laboratory assessment of Rivaroxaban are the anti-Factor Xa (anti-Xa) chromogenic assay and the Prothrombin Time (PT) test.[2]
1. Anti-Factor Xa Chromogenic Assay
This is the recommended method for the quantitative measurement of Rivaroxaban levels.[2]
-
Principle: The assay measures the residual amount of Factor Xa that has not been inhibited by Rivaroxaban in the plasma sample. This residual Factor Xa cleaves a chromogenic substrate, and the resulting color intensity is inversely proportional to the Rivaroxaban concentration.
-
Procedure:
-
Patient platelet-poor plasma is incubated with a known excess amount of Factor Xa.
-
Rivaroxaban in the plasma forms a complex with and inhibits Factor Xa.
-
A chromogenic substrate for Factor Xa is added.
-
The residual, uninhibited Factor Xa cleaves the substrate, releasing a colored compound.
-
The change in absorbance is measured over time using a spectrophotometer.
-
The concentration of Rivaroxaban is determined by comparing the result to a standard curve prepared with known concentrations of Rivaroxaban.[3]
-
2. Prothrombin Time (PT) Assay
The PT assay can be used for a qualitative assessment of Rivaroxaban's anticoagulant effect.
-
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin). Rivaroxaban prolongs the PT in a concentration-dependent manner.
-
Procedure:
-
Patient platelet-poor plasma is pre-warmed to 37°C.
-
A thromboplastin reagent (a combination of tissue factor and phospholipids) is added to the plasma.
-
The time from the addition of the reagent to the formation of a fibrin clot is measured in seconds.
-
-
Note: The sensitivity of the PT assay to Rivaroxaban is highly dependent on the specific thromboplastin reagent used.[1]
Mandatory Visualization
Caption: Experimental workflow for an inter-laboratory validation study.
Caption: Mechanism of action of Rivaroxaban in the coagulation cascade.
References
Unraveling the Potency of Rivulariapeptolides: A Comparative Analysis of Serine Protease Inhibition
A deep dive into the mechanism of action of Rivulariapeptolide analogues reveals a potent family of serine protease inhibitors with significant therapeutic potential. This guide provides a comparative analysis of their inhibitory activities, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
A recent study employing a novel native metabolomics approach has successfully identified and characterized a family of cyclic depsipeptides, termed rivulariapeptolides, from a marine cyanobacteria community. These natural products have demonstrated significant inhibitory activity against several serine proteases, which are key players in a multitude of physiological and pathological processes. This guide offers a comprehensive comparison of the mechanism of action of different Rivulariapeptolide analogues, highlighting their structure-activity relationships and potential as therapeutic agents.
Comparative Inhibitory Activity of Rivulariapeptolide Analogues
The inhibitory potency of isolated rivulariapeptolides and related molassamides was evaluated against a panel of serine proteases, including chymotrypsin, elastase, and proteinase K. The half-maximal inhibitory concentrations (IC50) were determined to quantify their efficacy.[1][2]
| Compound | Structure Highlights | Chymotrypsin IC50 (nM)[1][2] | Elastase IC50 (nM)[1] | Proteinase K IC50 (nM) |
| Rivulariapeptolide 1185 (1) | - | 48.5 ± 5.5 | > 3000 | > 3000 |
| Rivulariapeptolide 1155 (2) | - | 75.3 ± 9.1 | > 3000 | > 3000 |
| Rivulariapeptolide 1121 (3) | Leucine at R2, Leucine at R3 | 110.7 ± 12.3 | > 3000 | > 3000 |
| Rivulariapeptolide 988 (4) | - | 256.4 ± 31.8 | > 3000 | > 3000 |
| Molassamide (5) | Known molassamide | 862.6 ± 95.4 | 154.7 ± 18.2 | 12.3 ± 1.5 |
| Molassamide B (6) | New molassamide with ortho-bromination | 24.6 ± 2.9 | 4.4 ± 0.5 | 3.1 ± 0.4 |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical insights into the structure-activity relationships of these compounds. Notably, the amino acid substitutions at different positions within the cyclic depsipeptide structure significantly influence their inhibitory potency and selectivity. For instance, comparing rivulariapeptolide 1185 (1) to rivulariapeptolide 1121 (3), the substitution of amino acids at positions R2 and R3 leads to a change in potency.
A striking observation is the 35-fold increase in potency of Molassamide B (6) compared to Molassamide (5) against chymotrypsin, which is attributed to a single ortho-bromination on the N-methyltyrosine moiety. This highlights the potential for targeted synthetic modifications to enhance the activity of these natural products.
Mechanism of Action: Serine Protease Inhibition
Rivulariapeptolides act as inhibitors of serine proteases. These enzymes are characterized by a highly reactive serine residue in their active site, which is crucial for their catalytic activity. The mechanism of inhibition by rivulariapeptolides likely involves the formation of a stable, non-covalent complex with the target protease, thereby blocking substrate access to the active site and preventing catalysis. This interaction is often stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the enzyme's binding pocket.
Figure 1: General mechanism of serine protease inhibition by Rivulariapeptolides.
Experimental Protocols
Determination of IC50 Values
The inhibitory activity of the compounds was assessed by determining their half-maximal inhibitory concentration (IC50) values against chymotrypsin, proteinase K, and elastase. The following protocol was utilized:
-
Enzyme Pre-incubation: The target serine protease (chymotrypsin at 1 nM, proteinase K at 10 nM, or elastase at 20 nM) was pre-incubated with varying concentrations of the test compounds (ranging from 0 to 3 µM) for 40 minutes. The incubation was performed in Dulbecco's phosphate-buffered saline (pH 7.4) containing 0.01% Tween-20.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of a fluorogenic substrate. For chymotrypsin and proteinase K, 25 µM of Suc-Ala-Ala-Pro-Phe-AMC was used. For elastase, 25 µM of MeOSuc-Ala-Ala-Pro-Val-AMC was used. The final reaction volume was 30 µL.
-
Fluorescence Measurement: The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for determining IC50 values of Rivulariapeptolide analogues.
Conclusion
The comparative analysis of Rivulariapeptolide analogues underscores their potential as potent and selective serine protease inhibitors. The elucidation of their structure-activity relationships provides a valuable roadmap for the design and synthesis of novel therapeutic agents targeting diseases where serine proteases are dysregulated. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising in vitro findings into clinical applications.
References
Safety Operating Guide
Navigating the Safe Disposal of Rivularin: A Procedural Guide
Proper disposal of Rivularin, a cytotoxic compound with potential anticancer and anti-inflammatory activities, is crucial for laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste.
Due to its cytotoxic nature, this compound may exert toxic effects on normal cells, necessitating careful management of its waste stream.[1] The disposal protocol must adhere to institutional, local, and national regulations for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Gloves: Chemical-resistant gloves suitable for handling cytotoxic compounds.
-
Lab Coat: A dedicated lab coat to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
In the event of accidental exposure, follow these first aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes.
-
Ingestion: Seek immediate medical attention.
**Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process to neutralize its hazardous properties and ensure its safe final disposition.
-
Segregation of Waste: All materials that have come into contact with this compound must be considered contaminated and segregated from general laboratory waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Solutions containing this compound.
-
-
Inactivation of this compound: For liquid waste containing this compound, a chemical inactivation step is recommended to reduce its cytotoxicity. A common method involves treatment with a solution of sodium hypochlorite (bleach).
-
Experimental Protocol for Inactivation:
-
Working in a certified chemical fume hood, carefully add a 10% solution of sodium hypochlorite to the liquid this compound waste in a suitable container.
-
Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the cytotoxic compound.
-
After the inactivation period, neutralize the excess bleach by adding a reducing agent, such as sodium thiosulfate, until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
-
-
Packaging of Waste:
-
Liquid Waste: After inactivation and neutralization, the treated liquid waste should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Solid Waste: All contaminated solid materials, including empty this compound vials, used PPE, and labware, should be placed in a designated, puncture-resistant hazardous waste container. The container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" and should include the name "this compound."
-
-
Storage and Collection:
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's guidelines for the storage of hazardous waste, which typically includes secondary containment.
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Sodium Hypochlorite Concentration | 10% (v/v) | A fresh solution should be used for optimal reactivity. |
| Reaction Time | Minimum 24 hours | Longer reaction times may be necessary for higher concentrations of this compound. |
| Neutralizing Agent | Sodium Thiosulfate | Added until no active chlorine is detected. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment while protecting the ecosystem. Always consult your institution's specific safety protocols and hazardous waste management plan.
References
Essential Safety and Logistical Information for Handling Rivularin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds like Rivularin. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Chemical Identity and Hazards:
Personal Protective Equipment (PPE)
Strict adherence to proper PPE protocols is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Operation | Required Personal Protective Equipment (PPE) |
| Handling Solid Compound (Weighing, Aliquoting) | - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical safety goggles. - Respiratory Protection: A properly fitted N95 or higher-rated respirator to prevent inhalation of airborne particles. - Lab Coat: A dedicated lab coat, preferably disposable. |
| Preparing Solutions | - Gloves: Nitrile gloves. - Eye Protection: Chemical safety goggles. - Lab Coat: Standard laboratory coat. - Ventilation: All work should be conducted in a certified chemical fume hood. |
| Cell Culture and Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard laboratory coat. |
| Spill Cleanup | - Gloves: Heavy-duty nitrile or rubber gloves. - Eye Protection: Chemical safety goggles. - Respiratory Protection: N95 or higher-rated respirator. - Protective Clothing: Disposable gown or apron. |
Operational Plans
Handling and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled with the compound name and hazard warnings.
-
Weighing and Aliquoting: Handle solid this compound in a chemical fume hood to minimize inhalation exposure. Use dedicated spatulas and weighing boats.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the powdered compound slowly to avoid splashing.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with a medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO without the compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After incubation, add MTT reagent to each well.
-
Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated lab coats, gloves, weighing boats, and other disposable materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated culture media should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles, syringes, and pipette tips should be disposed of in a designated sharps container for hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizations
Experimental Workflow: Cytotoxicity Assay
The following diagram illustrates the general workflow for conducting a cytotoxicity assay to evaluate the effect of this compound on cancer cells.
Caption: Workflow for an in vitro cytotoxicity assay.
Signaling Pathway: Proposed Mechanism of this compound-Induced Apoptosis
Based on studies of similar sesquiterpenoid lactones, this compound is proposed to induce apoptosis in cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway and the activation of the intrinsic mitochondrial pathway.[3]
Caption: Proposed apoptosis pathway induced by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Sesquiterpene Lactone Mix I or II Ingredient Allergy Safety Information [skinsafeproducts.com]
- 3. Sinularin Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
